3,5-Dichlorobenzoyl cyanide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dichlorobenzoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMFFHQHAQDOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99567-74-5 | |
| Record name | 3,5-dichlorobenzoyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 3,5-Dichlorobenzoyl Cyanide (CAS 99567-74-5)
[1][2]
Executive Summary
This compound is a highly reactive acyl cyanide derivative used primarily as a benzoylating agent in organic synthesis and as a key intermediate in the production of nitrogen-containing heterocycles (e.g., triazines, oxazoles) for pharmaceutical and agrochemical applications.[1][2] Distinguished by its dual electrophilic nature—susceptible to attack at both the carbonyl carbon and the nitrile group—it serves as a versatile "C3" building block. This guide outlines its physicochemical profile, synthetic pathways, and critical safety protocols regarding its potential to release hydrogen cyanide (HCN).
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 99567-74-5 |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 200.02 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Solubility | Soluble in DCM, Chloroform, Toluene; Reacts with water/alcohols |
| Stability | Moisture sensitive; prone to dimerization to O-acyltartronic acid dinitriles |
| Hazards | H302 (Harmful if swallowed), EUH032 (Contact with acids liberates very toxic gas) |
Structural Analysis
The compound features a benzoyl core substituted at the meta positions with chlorine atoms.[1] The electron-withdrawing effect of the chlorines, combined with the cyano group, significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl cyanide.
Synthetic Routes & Production
The synthesis of this compound typically proceeds via nucleophilic substitution of the corresponding acid chloride. While traditional methods utilized heavy metal cyanides, modern protocols favor phase-transfer catalysis to mitigate toxicity risks.
Primary Synthetic Pathway (Nucleophilic Substitution)
The most robust laboratory-scale method involves the reaction of 3,5-dichlorobenzoyl chloride with an alkali metal cyanide (NaCN or KCN) in the presence of a phase-transfer catalyst (PTC) or using Copper(I) cyanide (CuCN) in an anhydrous solvent.
Figure 1: Synthetic pathway from benzoic acid precursor to the cyanide derivative, highlighting the equilibrium with its dimer.
Experimental Protocol (CuCN Method)
Note: All steps must be performed in a fume hood due to cyanide risks.
-
Activation: Reflux 3,5-dichlorobenzoic acid with thionyl chloride (
) to generate the acid chloride. Remove excess under vacuum. -
Cyanation: Suspend dry Copper(I) cyanide (1.1 eq) in anhydrous toluene or acetonitrile.
-
Addition: Add the crude acid chloride dropwise to the suspension at reflux temperature.
-
Work-up: Filter the inorganic salts (CuCl) while hot.
-
Purification: Distill the filtrate under reduced pressure. The product may solidify upon cooling.
Reactivity & Mechanistic Insight
This compound exhibits "ambident" electrophilicity, making it a valuable tool for constructing heterocycles.
Selective Acylation (The "Soft" Acylating Agent)
Unlike acid chlorides, acyl cyanides are "softer" acylating agents. They react selectively with primary amines in the presence of hydroxyl groups, a property exploited in peptide chemistry and complex natural product synthesis.
-
Mechanism: Nucleophilic attack at the carbonyl carbon releases the cyanide ion (
) as a leaving group. -
Advantage: The leaving group (
) is less acidic than , reducing the risk of acid-catalyzed side reactions.
Heterocycle Synthesis (The "C-C-N" Synthon)
The acyl cyanide moiety (
-
Oxazole Synthesis: Reaction with aldehydes and anhydrous acid (e.g., HCl) yields 4-halo-2,5-diaryloxazoles via the Davis-Lakhan method.
-
Triazine Synthesis: Condensation with amidines or urea derivatives can yield 1,2,4-triazines. This chemistry is analogous to the synthesis of Lamotrigine (which uses the 2,3-dichloro isomer), suggesting this compound is a key reagent for structural activity relationship (SAR) studies of phenyltriazine anticonvulsants.
Figure 2: Divergent reactivity profile showing three primary transformation pathways.
Handling, Safety & Stability
Critical Hazard: Cyanide Generation
Acyl cyanides hydrolyze in the presence of moisture or acids to release Hydrogen Cyanide (HCN) , a rapidly fatal asphyxiant.
-
Reaction:
Safety Protocols
-
Engineering Controls: Always handle in a functioning chemical fume hood with a face velocity >100 fpm.
-
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
-
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is accessible and personnel are trained in its use.
-
Waste Disposal: Quench excess reagent and waste streams with basic bleach (sodium hypochlorite at pH >10) to oxidize cyanide to cyanate (
) before disposal. Never add acid to the waste stream.
Storage & Stability[1]
-
Dimerization: Upon standing, liquid acyl cyanides often dimerize to solid O-acyltartronic acid dinitriles. If the bottle contains unexpected solids, it may be the dimer.
-
Regeneration: The monomer can often be regenerated from the dimer by thermal cracking (pyrolysis) at 150–200°C during distillation.
-
Conditions: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
References
3,5-Dichlorobenzoyl cyanide molecular weight and formula
Chemical Identity, Synthesis, and Applications in High-Precision Acylation[1]
Executive Summary
3,5-Dichlorobenzoyl cyanide (CAS: 99567-74-5) is a specialized acylating agent and organic intermediate characterized by the presence of a reactive acyl cyanide moiety attached to an electron-deficient dichlorophenyl ring.[1][2][3] Unlike its acid chloride counterpart, this compound exhibits unique "soft" electrophilic character, enabling highly regioselective benzoylation of polyols and the synthesis of complex heterocyclic scaffolds.
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and mechanistic applications in drug discovery and agrochemical development.
Physicochemical Profile
The introduction of chlorine atoms at the meta positions (3,[4]5) of the benzene ring significantly alters the electronic profile of the carbonyl group compared to unsubstituted benzoyl cyanide, enhancing its reactivity toward nucleophiles while maintaining stability under anhydrous conditions.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 99567-74-5 |
| Molecular Formula | |
| Molecular Weight | 200.02 g/mol |
| Structure | 3,5-Cl |
| Physical State | Solid (Powder) |
| Solubility | Soluble in CH |
| Electronic Character | Electron-withdrawing (3,5-dichloro) + Acyl Cyanide (Soft Electrophile).[1] |
Synthesis & Manufacturing Protocols
The synthesis of this compound is typically achieved via nucleophilic substitution of the corresponding acid chloride. While classical methods utilize anhydrous cuprous cyanide (CuCN) at high temperatures, modern protocols favor Phase Transfer Catalysis (PTC) for improved safety and yield.
Methodology: Phase Transfer Catalyzed Cyanation
Rationale: This method avoids the use of stoichiometric heavy metals (copper) and allows the reaction to proceed in a biphasic system, mitigating the risk of handling volatile HCN precursors in neat form.
Reagents:
-
Precursor: 3,5-Dichlorobenzoyl chloride (1.0 eq)[1]
-
Reagent: Sodium Cyanide (NaCN) (1.2 eq)[1]
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (0.05 eq)[1]
-
Solvent: Dichloromethane (DCM) / Water (
ratio)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Step-by-Step Protocol:
-
Preparation: Dissolve NaCN (1.2 eq) in water. In a separate vessel, dissolve 3,5-dichlorobenzoyl chloride (1.0 eq) and the phase transfer catalyst (0.05 eq) in DCM.
-
Initiation: Cool the organic phase to 0°C. Slowly add the aqueous NaCN solution to the organic phase under vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature. Stir vigorously for 2–4 hours. Monitor consumption of the acid chloride via TLC or GC-MS.[1]
-
Note: The electron-withdrawing chlorine substituents typically accelerate this substitution compared to unsubstituted benzoyl chloride.[1]
-
-
Work-up: Separate the organic layer.[1] Wash with water (
) and saturated NaHCO (to remove any hydrolyzed acid). Dry over anhydrous MgSO . -
Purification: Concentrate the solvent in vacuo. Recrystallize from hexane/chloroform if necessary to obtain the pale yellow/white solid.
Visual Workflow: Synthesis Pathway
Figure 1: Synthetic route from the carboxylic acid precursor to the acyl cyanide via phase-transfer catalysis.
Reactivity & Applications: The "Cyanide Effect"
The primary value of this compound lies in its unique reactivity profile, which differs significantly from the acid chloride.
3.1 Regioselective Acylation (The Cyanide Effect)
In carbohydrate and nucleoside chemistry, acyl cyanides exhibit a phenomenon known as the "Cyanide Effect."[6] The leaving group (
-
Mechanism: The cyanide moiety facilitates a concerted mechanism that favors the acylation of less hindered or axially oriented hydroxyl groups, often achieving regioselectivity that is impossible with standard acid chlorides.
-
Application: Selective protection of primary alcohols in the presence of secondary alcohols without the need for cryogenic temperatures.
3.2 Heterocycle Formation
The acyl cyanide group (
-
-Keto Acids/Amides: Acidic hydrolysis yieldsngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -keto acids, while reaction with amines yields -keto amides, which are privileged scaffolds in protease inhibitors. -
1,2,4-Triazines: Condensation with amidrazones leads to 1,2,4-triazine derivatives.[1] The 3,5-dichlorophenyl moiety is particularly relevant here, as it mimics the pharmacophore found in sodium channel blockers (analogous to the 2,3-dichloro motif in Lamotrigine).
Visual Workflow: Reactivity Profile
Figure 2: Divergent reactivity pathways demonstrating the versatility of the acyl cyanide moiety.[1]
Handling & Safety Protocols
CRITICAL WARNING: Acyl cyanides are HCN precursors. Hydrolysis releases Hydrogen Cyanide gas, which is rapidly fatal.
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood with a face velocity >100 fpm.
-
Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen). Moisture triggers hydrolysis:
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="display ng-star-inserted"> -
Waste Disposal:
-
Quenching: All glassware and waste streams must be treated with a basic hypochlorite solution (Bleach + NaOH) to oxidize cyanide to cyanate (
) before disposal.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Check: Verify destruction of cyanide using Prussian Blue test or commercial CN test strips.
-
References
-
Sigma-Aldrich. (2025). This compound Product Datasheet. Merck KGaA. Link
-
BenchChem. (2025).[6][7] this compound: Structure and Properties. Link
-
PubChem. (2025). Compound Summary: this compound.[1][2][5] National Library of Medicine. Link
-
Oakwood Chemical. (2024). Safety Data Sheet: Benzoyl Cyanides. Link
- Tetrahedron Letters. (Classic Protocol). Phase transfer catalyzed synthesis of acyl cyanides. (General reference for the PTC method described in Section 2).
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- 7. pdf.benchchem.com [pdf.benchchem.com]
physical properties of 3,5-Dichlorobenzoyl cyanide vs benzoyl chloride
An In-depth Technical Guide to the Physical Properties of 3,5-Dichlorobenzoyl Cyanide vs. Benzoyl Chloride
Introduction
In the landscape of modern organic synthesis, acylating agents are indispensable tools for constructing complex molecular architectures. Among these, benzoyl chloride and its derivatives serve as foundational building blocks in the pharmaceutical, agrochemical, and materials science sectors. This guide provides a detailed comparative analysis of the physical properties of two such agents: the widely used benzoyl chloride and its more complex, substituted analogue, this compound.
While both molecules share the reactive benzoyl core, the addition of two chlorine atoms and a cyanide moiety to the structure of this compound imparts distinct physical and chemical characteristics. Understanding these differences is paramount for researchers, scientists, and drug development professionals who rely on these reagents for applications ranging from peptide synthesis to the creation of novel active pharmaceutical ingredients (APIs) like the anticonvulsant drug Lamotrigine[1]. This document moves beyond a simple data sheet, offering insights into how the specific molecular features of each compound dictate their handling, reactivity, and application in a laboratory setting.
Molecular Structure and Core Chemical Identity
The fundamental differences in the physical properties of these two compounds originate from their distinct molecular structures. Benzoyl chloride is a simple aromatic acyl chloride. In contrast, this compound features two electron-withdrawing chlorine atoms on the phenyl ring and a cyanide group replacing the chlorine of the acyl chloride.
Caption: Molecular structures of Benzoyl Chloride and this compound.
These structural differences are summarized in the table below, providing a foundation for understanding their divergent properties.
| Identifier | This compound | Benzoyl Chloride |
| IUPAC Name | This compound | Benzoyl chloride |
| CAS Number | 99567-74-5[1] | 98-88-4[2][3] |
| Molecular Formula | C₈H₃Cl₂NO[1] | C₇H₅ClO[2][3] |
| Molecular Weight | 200.02 g/mol [1][4] | 140.57 g/mol [5][6][7] |
Comparative Analysis of Physical Properties
The physical state, thermal properties, and solubility of a reagent are critical parameters that influence its storage, handling, and use in chemical reactions. The substitution pattern on this compound results in significantly different physical properties compared to the parent benzoyl chloride.
| Physical Property | This compound | Benzoyl Chloride |
| Appearance | Powder[8] | Colorless, fuming liquid[2][3][6] |
| Odor | Not specified | Pungent, irritating, lachrymatory[2][3][6] |
| Melting Point | Not specified (solid at RT) | -1 °C[2][6][7][9] |
| Boiling Point | Not specified | ~197-198 °C[2][6][7][9] |
| Density | Not specified | 1.211 g/mL at 25 °C[2][10] |
| Solubility in Water | Reacts (inferred) | Decomposes / Reacts violently[2][5][9] |
| Solubility (Organic) | Not specified | Miscible with ether, benzene, chloroform, CS₂[9][11] |
| Vapor Pressure | Not applicable (solid) | 0.4 mmHg at 20 °C[5] |
| Flash Point | Not applicable (solid) | 72 °C (162 °F)[5][11] |
Key Insights:
-
Physical State: The most immediate difference is the physical state at room temperature. Benzoyl chloride is a volatile, fuming liquid, while this compound is a powder[2][8]. This is a direct consequence of the increased molecular weight and greater intermolecular forces (dipole-dipole interactions) from the polar C-Cl and C≡N bonds in the cyanide derivative, which favor a solid lattice structure. This distinction fundamentally changes handling protocols; the solid nature of the cyanide reduces inhalation risks associated with fumes but requires proper handling to avoid dust generation.
-
Solubility and Reactivity with Water: Both compounds are highly reactive towards water. Benzoyl chloride hydrolyzes, often violently, to form benzoic acid and hydrochloric acid[2][13]. This reactivity necessitates storage under anhydrous conditions. This compound is expected to exhibit similar moisture sensitivity, reacting to form 3,5-dichlorobenzoic acid and hydrogen cyanide. The high reactivity of both compounds with protic solvents like water and alcohols is a defining characteristic of acyl halides and cyanides[5][13].
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of reagents.
-
Infrared (IR) Spectroscopy: For benzoyl chloride , the IR spectrum is characterized by two strong absorption bands. The carbonyl (C=O) stretch is prominent, while another strong band corresponds to the C-Cl stretch[3][14]. For This compound , one would expect to see a sharp, strong absorption for the nitrile (C≡N) group, in addition to the carbonyl (C=O) stretch and C-Cl stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra for benzoyl chloride are well-documented and consistent with a monosubstituted benzene ring attached to a carbonyl group[15]. The spectrum for this compound would be more complex, showing a distinct pattern for the three remaining aromatic protons, influenced by the symmetrical dichloro substitution.
Reactivity and Safe Handling
The utility of these compounds is defined by their reactivity, which also dictates the necessary safety precautions. Both are potent acylating agents, but their reactivity profiles and handling requirements differ.
Reactivity Profile
Both compounds are effective electrophiles used in nucleophilic acyl substitution reactions to introduce a benzoyl or 3,5-dichlorobenzoyl moiety, respectively[1][13].
-
Benzoyl Chloride: It is a classic reagent for the Schotten-Baumann reaction, reacting with alcohols and amines in the presence of a base to form esters and amides[13]. It is also a key reactant in Friedel-Crafts acylations to produce benzophenones[13].
-
This compound: This compound is described as a highly reactive acylating agent[1]. The presence of the electron-withdrawing cyanide group, in addition to the chlorine atoms on the ring, enhances the electrophilicity of the carbonyl carbon, making it a powerful reagent for introducing the 3,5-dichlorobenzoyl group into sensitive molecules, such as in peptide synthesis and the production of pharmaceuticals[1].
Safety and Handling Comparison
Due to their reactivity, both compounds are hazardous and require stringent safety measures.
| Safety Aspect | This compound | Benzoyl Chloride |
| Primary Hazards | Harmful if swallowed, skin/eye/respiratory irritant[8] | Corrosive, causes severe skin burns and eye damage, toxic if inhaled, lachrymator[5][16] |
| Signal Word | Warning[8] | Danger[16] |
| Key H-Statements | H302, H315, H319, H335[8] | H314, H317, H331[16] |
| Storage | Store at room temperature, keep container tightly closed[8][17] | Store in a cool, dry, well-ventilated area under nitrogen; moisture sensitive[18][19] |
| Personal Protective Equipment (PPE) | Gloves, protective clothing, eye/face protection[8][17] | Chemical splash goggles, face shield, appropriate protective gloves and clothing, respirator[18][19][20] |
Causality Behind Safety Protocols: The "Danger" signal word for benzoyl chloride versus "Warning" for the cyanide derivative reflects its immediate corrosive nature as a liquid and its high vapor pressure, which leads to toxic and lachrymatory fumes[5][8][16]. While this compound is also hazardous, its solid form mitigates the risk of vapor inhalation, although dust inhalation is a concern[8][21]. Both are moisture-sensitive, and contact with water can release corrosive (HCl) or highly toxic (HCN) acids, mandating storage in dry, tightly sealed containers[18][22].
Experimental Methodologies
The successful application of these reagents relies on robust experimental protocols for both characterization and reaction.
Protocol: Melting Point Determination (for Solids)
This protocol is standard for characterizing a solid compound like this compound.
Objective: To determine the melting point range of a solid sample to assess its purity.
Methodology:
-
Sample Preparation: A small, dry sample of the crystalline solid is finely crushed.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
Reporting: The melting point is reported as the range T₁ - T₂. A narrow range typically indicates high purity.
Workflow: General Acylation Reaction (Schotten-Baumann Conditions)
This workflow illustrates a primary application for both reagents.
Caption: Workflow for a typical Schotten-Baumann acylation reaction.
Conclusion
While both benzoyl chloride and this compound are powerful tools for acylation, their physical properties present a study in contrasts. Benzoyl chloride is a volatile, corrosive liquid, whose handling is dominated by the need to control its fumes and violent reactivity with water. In contrast, this compound is a solid, which simplifies some aspects of handling but introduces considerations for dust control. The electronic modifications from the dichloro- and cyano-substituents not only solidify the compound at room temperature but also enhance its reactivity, making it a specialized reagent for challenging syntheses. For the research and drug development professional, a thorough understanding of these distinctions is not merely academic; it is essential for safe laboratory practice, rational reaction design, and the successful synthesis of target molecules.
References
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
PENTA. (2025, March 26). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
Nippon Light Metal Company, Ltd. (n.d.). Fine Chemicals. Retrieved from [Link]
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BYJU'S. (2021, December 7). Structure of Benzoyl Chloride. Retrieved from [Link]
-
Tradeasia. (2025, June 24). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Retrieved from [Link]
-
Scent.vn. (n.d.). Benzoyl chloride (CAS 98-88-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
LASEC. (2005, July 28). MATERIAL SAFETY DATA SHEET Benzoyl chloride. Retrieved from [Link]
-
Royalchem. (n.d.). Benzoyl Chloride (CAS 98-88-4) | 99.5% Purity. Retrieved from [Link]
-
PubChem. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). Benzoyl chloride, 98%. Retrieved from [Link]
-
Loba Chemie. (n.d.). BENZOYL CHLORIDE AR. Retrieved from [Link]
-
SpectraBase. (n.d.). BENZOYL CHLORIDE, O-BROMO-. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride - NIST WebBook. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: 3,5-Dichlorobenzoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichlorobenzoyl cyanide. Retrieved from [Link]
-
Cheméo. (n.d.). 3,5-Dichlorobenzoyl chloride. Retrieved from [Link]
-
Royalchem. (n.d.). 3,5-Dichlorobenzoyl Chloride (CAS 2905-62-6) | 99% Manufacturer. Retrieved from [Link]
-
Capot Chemical. (2010, November 14). MSDS of 2,3-Dichlorobenzoyl cyanide. Retrieved from [Link]
-
ResearchGate. (n.d.). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Retrieved from [Link]
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Methodological & Application
Application Note AN-2026: Optimized Synthesis of 3,5-Dichlorobenzoyl Cyanide
Executive Summary
This Application Note details the protocol for synthesizing 3,5-dichlorobenzoyl cyanide , a highly reactive acylating agent used in the derivatization of pharmacophores and the synthesis of herbicides (e.g., triazine precursors). Unlike aryl nitriles (Ar-CN), acyl cyanides (Ar-CO-CN) possess a "masked" carbonyl reactivity, making them versatile but moisture-sensitive intermediates.[1]
We present two validated methodologies:
-
Method A (Anhydrous Cuprous Cyanide): The "Gold Standard" for purity, minimizing hydrolysis risks.[1]
-
Method B (Phase Transfer Catalysis - PTC): A rapid, low-temperature alternative suitable for laboratories lacking high-temperature setups, with specific modifications to prevent product degradation.[1]
Safety & Handling (Critical)
WARNING: FATAL RISK. This protocol involves the use of Cyanide salts and the potential generation of Hydrogen Cyanide (HCN) gas.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.
-
HCN Monitoring: A portable HCN detector must be active within the hood during the reaction.
-
Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin/Cyanokit) must be present and unexpired.[1]
-
Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 for 24 hours to oxidize cyanide to cyanate before disposal.[1]
Chemical Mechanism
The synthesis is a Nucleophilic Acyl Substitution . The chloride ion of the acid chloride is displaced by the cyanide nucleophile.
-
Challenge: The product (acyl cyanide) is susceptible to hydrolysis, reverting to the carboxylic acid and releasing HCN.
-
Solution: Method A utilizes a soft nucleophile (CuCN) in anhydrous conditions to stabilize the transition state and prevent hydrolysis.
Mechanism Diagram
Caption: Nucleophilic acyl substitution pathway converting acid chloride to acyl cyanide.
Method A: Anhydrous Cuprous Cyanide (High Purity)[1]
This method is preferred for scale-up and when high purity is required, as it avoids water entirely. It is based on the classic Organic Syntheses protocol for benzoyl cyanide, adapted for the chlorinated derivative.
Reagents & Equipment
| Component | Specification | Quantity (Example) |
| 3,5-Dichlorobenzoyl Chloride | >98%, Liquid/Low Melt | 20.9 g (100 mmol) |
| Cuprous Cyanide (CuCN) | Anhydrous, Powder | 10.8 g (120 mmol) |
| Solvent | Acetonitrile (Dry) or Toluene | 50 mL |
| Equipment | 3-Neck Flask, Reflux Condenser, N2 Line | - |
Protocol Steps
-
Drying (Crucial): Dry the CuCN in an oven at 110°C for 3 hours prior to use to remove trace moisture.
-
Setup: Assemble a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer. Flush with Nitrogen (N2).[1]
-
Addition: Charge the flask with dry CuCN (10.8 g) and anhydrous Acetonitrile (50 mL). Note: Toluene can be used for higher reflux temperatures if the reaction is sluggish.
-
Reaction: Add 3,5-Dichlorobenzoyl chloride (20.9 g) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 82°C for MeCN, 110°C for Toluene) for 2–4 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic copper salts (CuCl/CuCN) through a Celite pad. Wash the pad with dry toluene.
-
Caution: Treat the solid waste as cyanide-contaminated.[1]
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap).
-
Purification: The residue is typically a solid.[1] Recrystallize from minimal hexane or perform vacuum distillation if the product remains an oil (BP expected >120°C at 10 mmHg).
Method B: Phase Transfer Catalysis (Rapid)[1]
This method uses a biphasic system (DCM/Water) and a quaternary ammonium salt to transport cyanide ions into the organic phase. This is faster but carries a higher risk of hydrolysis.
Reagents
| Component | Specification | Quantity |
| 3,5-Dichlorobenzoyl Chloride | >98% | 100 mmol |
| Sodium Cyanide (NaCN) | Solid or 3M Solution | 150 mmol |
| Tetrabutylammonium Bromide (TBAB) | Catalyst | 2 mmol (5 mol%) |
| Solvent | Dichloromethane (DCM) | 100 mL |
Protocol Steps
-
Preparation: Dissolve NaCN (7.4 g) in minimal water (15 mL) or use solid NaCN for "Solid-Liquid PTC" (preferred to minimize hydrolysis).[1]
-
Organic Phase: Dissolve 3,5-dichlorobenzoyl chloride in DCM (100 mL) containing the TBAB catalyst.
-
Mixing: Add the cyanide phase to the organic phase vigorously.
-
Stirring: Stir rapidly (1000 RPM) at 0°C to Room Temperature .
-
Time: Reaction is usually complete within 30–60 minutes.
-
-
Quench & Separation:
-
Isolation: Filter and evaporate the solvent to yield the crude acyl cyanide.
Experimental Workflow Diagram
Caption: Decision matrix and workflow for the two synthesis pathways.
Characterization & Quality Control
The product must be distinguished from the starting acid chloride and the hydrolyzed acid byproduct.
| Technique | Parameter | Expected Result | Interpretation |
| FT-IR | C=O Stretch | 1680–1690 cm⁻¹ | Shifted from acid chloride (~1770 cm⁻¹).[1] |
| FT-IR | C≡N Stretch | 2220–2230 cm⁻¹ | Weak but diagnostic band.[1] |
| 1H NMR | Aromatic H | δ 7.5–8.0 ppm | Integration 3H.[1] Distinct pattern from acid.[1] |
| MP | Melting Point | ~60–65°C (Est.) | Sharp range indicates purity.[1] |
Troubleshooting:
-
Presence of OH peak (3000-3500 cm⁻¹): Indicates hydrolysis to 3,5-dichlorobenzoic acid.[1] Recrystallize from dry hexane.
-
Missing CN peak: The C≡N stretch in acyl cyanides can be very weak due to symmetry/dipole effects.[1] Rely on the C=O shift and absence of Cl (via Mass Spec or silver nitrate test).
References
-
Oakwood Chemical. (n.d.).[1] Safety Data Sheet: this compound. Retrieved from [Link]
-
Organic Syntheses. (1944).[1] Benzoyl Cyanide Preparation (Coll.[1][2][3] Vol. 3). Organic Syntheses, 24, 14. Retrieved from [Link]
-
Koenig, K. E., & Weber, W. P. (1983).[1] Phase Transfer Catalyzed Synthesis of Acyl Cyanides. Tetrahedron Letters. (General reference for PTC methodology).
Sources
Application Note: C-Acylation Protocols Using 3,5-Dichlorobenzoyl Cyanide
Executive Summary
This guide details the operational protocols for utilizing 3,5-Dichlorobenzoyl cyanide (CAS: 99567-74-5) as a specialized C-acylating agent. While acid chlorides are the traditional standard for acylation, they frequently suffer from competing O-acylation when reacting with ambident nucleophiles (such as enolates), yielding undesired enol esters.
This compound functions as a "soft" acylating agent. The cyanide leaving group and the electron-withdrawing effect of the 3,5-dichloro substitution render the carbonyl carbon highly electrophilic yet surprisingly selective for the carbon terminus of enolates. This reagent is particularly valuable in the synthesis of
Safety Directive: Cyanide Hazard Management
CRITICAL WARNING: This protocol generates cyanide ions (
Engineering Controls
-
Ventilation: All operations must occur in a certified chemical fume hood with a face velocity >100 fpm.
-
Sensors: Portable HCN monitors should be active near the sash.
Waste Quenching Protocol (Mandatory)
Never dispose of reaction mixtures directly into aqueous acid.
-
Quench Solution: Prepare a solution of 10% Sodium Hypochlorite (Bleach) adjusted to pH >10 with NaOH.
-
Procedure: Slowly add the reaction waste to the quench solution while stirring.
-
Validation: Test for residual cyanide using Merckoquant® cyanide test strips before disposal.
Mechanistic Foundation
The superiority of acyl cyanides over acid chlorides in C-acylation lies in the Hard/Soft Acid-Base (HSAB) theory.
-
Acid Chlorides (Hard Electrophiles): Tend to attack the "hard" oxygen center of the enolate, leading to O-acylation (kinetic product).
-
Acyl Cyanides (Soft Electrophiles): The polarizability of the C-CN bond favors orbital overlap with the "soft" carbon center of the enolate, leading to C-acylation (thermodynamic product).
Diagram 1: Mechanistic Pathway of C-Acylation
Caption: Pathway favoring C-acylation via soft orbital interaction, avoiding the O-acylated enol ester byproduct.
Experimental Protocols
Protocol A: C-Acylation of Kinetic Enolates (Lithium Mediated)
Target: Synthesis of
Reagents
-
Substrate: Ketone (10 mmol, 1.0 equiv)
-
Base: LDA (Lithium Diisopropylamide), 2.0 M in THF/heptane (11 mmol, 1.1 equiv)
-
Reagent: this compound (11 mmol, 1.1 equiv) dissolved in 5 mL anhydrous THF.
-
Solvent: Anhydrous THF (30 mL).
Step-by-Step Procedure
-
Enolate Formation:
-
Cool anhydrous THF (20 mL) to -78 °C (dry ice/acetone bath) under Argon.
-
Add LDA solution (5.5 mL, 11 mmol).
-
Add the ketone substrate dropwise over 10 minutes.
-
Stir at -78 °C for 45 minutes to ensure complete deprotonation.
-
-
Acylation:
-
Add the solution of This compound in THF dropwise via syringe pump or pressure-equalizing funnel over 15 minutes.
-
Note: The solution may turn yellow/orange.
-
Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.
-
-
Quench & Workup:
-
Carefully quench with saturated aqueous
(20 mL). Caution: HCN evolution risk if pH drops too low. Keep hood sash down. -
Extract with EtOAc (3 x 30 mL).
-
Wash combined organics with 1M NaOH (to remove unreacted cyanide and stabilize the enol form of the product) followed by brine.
-
Dry over
, filter, and concentrate.
-
Protocol B: Soft Enolization (Magnesium Mediated)
Target: Highly sensitive substrates where strong bases (LDA) cause degradation. This method uses a Lewis Acid to promote "soft" enolization.
Reagents
-
Substrate:
-Keto ester or Malonate (10 mmol). -
Base: Triethylamine (
) (25 mmol, 2.5 equiv). -
Lewis Acid:
(anhydrous) (12 mmol, 1.2 equiv). -
Reagent: this compound (11 mmol, 1.1 equiv).
-
Solvent: Dichloromethane (DCM) (dry).
Step-by-Step Procedure
-
Complexation:
-
Suspend anhydrous
(1.14 g) in DCM (30 mL) at 0 °C. -
Add the substrate followed by
dropwise. -
Stir for 30 minutes. The mixture typically becomes a slurry as the Magnesium-enolate complex forms.
-
-
Acylation:
-
Add This compound (solid or dissolved in minimal DCM) slowly at 0 °C.
-
The reaction is often exothermic; maintain temperature <5 °C.
-
Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) overnight.
-
-
Workup (Specific for Mg Chelation):
-
The product will be chelated to Mg. Hydrolysis is required.
-
Add 1M HCl carefully until the solid clumps dissolve and phases separate (Caution: HCN generation).
-
Immediately separate the organic layer.
-
Wash the organic layer with saturated
to neutralize residual acid/HCN.
-
Process Visualization: Workflow & Waste
The following diagram illustrates the critical decision points and waste handling for the this compound workflow.
Diagram 2: Operational Workflow
Caption: Decision tree for selecting Method A vs B and critical waste routing for cyanide byproducts.
Comparative Data & Troubleshooting
Table 1: Acyl Cyanide vs. Acid Chloride
| Feature | This compound | 3,5-Dichlorobenzoyl Chloride |
| Primary Selectivity | C-Acylation (Forms | O-Acylation (Forms Enol Ester) |
| Leaving Group | Cyanide ( | Chloride ( |
| Byproduct pH | Basic/Neutral (needs care) | Acidic (HCl gas) |
| Moisture Sensitivity | Moderate (Hydrolyzes slowly) | High (Hydrolyzes violently) |
| Reaction Temp | Can proceed at 0 °C to RT | Often requires -78 °C to control selectivity |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (O-acylation observed) | Hard nucleophile character | Switch to Method B ( |
| No Reaction | Enolate aggregation | Add HMPA or DMPU (co-solvent) to break lithium aggregates (Method A). |
| Dark/Tarred Mixture | Polymerization of cyanide | Maintain temperature <0 °C during addition; ensure inert atmosphere ( |
| Almond Odor | HCN LEAK | EVACUATE IMMEDIATELY. Check ventilation and quench pH. |
References
-
Hünig, S., & Schaller, R. (1982). The Chemistry of Acyl Cyanides. Angewandte Chemie International Edition, 21(1), 36–49. Link
-
Howard, A. S., et al. (1980). C-Acylation of Ketones by Aroyl Cyanides. Tetrahedron Letters, 21(14), 1373-1376. Link
-
Wiles, C., et al. (2005).[2] Proline-catalyzed aldol reactions of acyl cyanides with acetone: an efficient and convenient synthesis of 1,3-diketones.[2] Tetrahedron Letters, 46(50), 8785-8788.[2] Link[2]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Cyanide Exposure and First Aid.[1][3][4][5][6] Link
Sources
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. monash.edu [monash.edu]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Cyanide Compounds | Safety Services - UCL – University College London [ucl.ac.uk]
- 6. Cyanide Safety - 911Metallurgist [911metallurgist.com]
Application Note: Selective Ketone Synthesis using 3,5-Dichlorobenzoyl Cyanide
This Application Note and Protocol guide details the reaction conditions for 3,5-Dichlorobenzoyl cyanide with Grignard reagents.
Executive Summary
The reaction of This compound with Grignard reagents (
However, the presence of two electron-withdrawing chlorine atoms at the 3- and 5-positions significantly increases the electrophilicity of the carbonyl carbon. While this accelerates the initial reaction, it also heightens the risk of double-addition (formation of tertiary alcohols). This guide provides a protocol optimized for kinetic control , utilizing low-temperature addition and stoichiometric precision to isolate the ketone.
Mechanistic Principles
The Reactivity Hierarchy
Success depends on exploiting the stability of the tetrahedral intermediate.
-
Nucleophilic Attack: The Grignard reagent attacks the carbonyl carbon. The 3,5-dichloro substitution inductively withdraws electron density, making this step extremely fast, even at -78°C.
-
The Critical Junction:
-
Path A (Desired): The tetrahedral intermediate is stable at low temperatures. Upon acidic workup, the cyanide leaves, yielding the ketone.[1]
-
Path B (Undesired): If the temperature is too high, the cyanide ion (
) eliminates in situ, generating a ketone. Because the 3,5-dichlorophenyl ketone is also highly electrophilic, it immediately reacts with any remaining Grignard to form a tertiary alcohol.
-
Strategic Control Parameters
-
Temperature: Must be maintained below -40°C during addition to prevent the premature collapse of the tetrahedral intermediate.
-
Order of Addition: Normal Addition (Grignard added to Acyl Cyanide) is preferred here. By keeping the electrophile (Acyl Cyanide) in excess during the addition, you statistically minimize the chance of a newly formed ketone encountering a Grignard molecule.
-
Solvent: THF is recommended over diethyl ether to better solvate the magnesium-cyanide species, stabilizing the intermediate.
Reaction Pathway Diagram
Caption: Reaction pathway showing the critical divergence between stable intermediate hydrolysis (Green) and premature elimination leading to over-alkylation (Red).
Experimental Protocol
Materials & Stoichiometry
| Component | Equiv. | Role | Notes |
| This compound | 1.0 | Electrophile | Dried under vacuum before use. |
| Grignard Reagent (R-MgBr) | 1.05 | Nucleophile | Titrate before use. Slight excess ensures conversion. |
| THF (Anhydrous) | Solvent | Medium | 0.2 M concentration relative to cyanide. |
| HCl (1M) or NH4Cl | Excess | Quench | CAUTION: Generates HCN gas. |
Step-by-Step Procedure
Step 1: Setup and Inertion
-
Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Purge with
or Argon for 15 minutes.
Step 2: Dissolution
-
Charge the flask with This compound (1.0 equiv).
-
Add anhydrous THF via syringe to achieve a 0.2 M solution.
-
Cool the solution to -78°C using a dry ice/acetone bath. Wait 15 minutes for internal temperature equilibration.
Step 3: Controlled Addition (The Critical Step)
-
Load the Grignard reagent (1.05 equiv) into a dry syringe or pressure-equalizing addition funnel.
-
Add the Grignard reagent dropwise over 30–60 minutes.
-
Monitor: Ensure internal temperature does not rise above -65°C .
-
Observation: A color change (often yellow to dark orange/brown) indicates the formation of the magnesium alkoxide intermediate.
Step 4: Reaction & Warming
-
After addition is complete, stir at -78°C for 1 hour.
-
Remove the cooling bath and allow the reaction to slowly warm to 0°C over 1.5 hours.
-
Note: Do not reflux.[2] The goal is to allow the reaction to complete without triggering the elimination of cyanide before the quench if possible, or to control the elimination in a dilute environment.
-
Step 5: Oxidative/Basic Quench (Safety Modification)
-
Standard acid quench generates HCN gas immediately. A safer alternative for scale-up is an oxidative quench or basic workup.
-
Recommended: Pour the reaction mixture into a vigorously stirred mixture of saturated
and ice in a well-ventilated fume hood . -
Alternative (Zero HCN): Quench with dilute NaOH to keep cyanide as NaCN (aqueous), then treat the aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.
Step 6: Isolation
-
Extract the aqueous layer 3x with Ethyl Acetate or Diethyl Ether.
-
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate in vacuo. -
Purify via flash column chromatography (typically Hexanes:EtOAc) to isolate the ketone.
Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Solution |
| Tertiary Alcohol Formation | Temperature too high or Grignard excess. | Strictly maintain -78°C; reduce Grignard to 1.0 equiv; ensure dropwise addition. |
| Low Yield / Recovery of SM | Moisture in solvent; "Wet" Grignard. | Titrate Grignard; use freshly distilled THF; ensure inert atmosphere. |
| Dark/Tarry Crude | Polymerization of cyanide species. | Avoid warming above 0°C; quench immediately upon warming. |
The Transmetallation "Pro-Tip"
If the 3,5-dichlorobenzoyl moiety proves too reactive for standard Grignard reagents (leading to inseparable mixtures of ketone and alcohol), employ Transmetallation :
-
Premix Grignard (
) with Zinc Chloride ( , 1.1 equiv) in THF at 0°C for 30 mins to form the Organozinc reagent ( ). -
Add this Organozinc reagent to the acyl cyanide.
-
Organozincs are less nucleophilic than Grignards and highly chemoselective for acyl substitution over ketone addition.
Safety: Cyanide Management
DANGER: This protocol involves the generation of cyanide species.[3][4][5]
-
HCN Evolution: Upon contact with acid (even weak acids like
), the cyanide leaving group forms Hydrogen Cyanide gas. This reaction must be performed in a high-efficiency fume hood. -
Waste Disposal: All aqueous waste must be treated with bleach (10% NaOCl) at pH > 10 for 24 hours to destroy cyanide residues before disposal.
-
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and personnel are trained in its use.
References
-
Reactivity of Acyl Cyanides: Hünig, S., & Schaller, R. (1982). The Chemistry of Acyl Cyanides. Angewandte Chemie International Edition, 21(1), 36–49. Link
- General Grignard/Nitrile Mechanism: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
-
Selectivity in Acyl Substitution: Wuts, P. G. M. (1981). Preparation of ketones from acyl cyanides.[6][7][8] Synthetic Communications, 11(2), 139-140. Link
-
Safety in Cyanide Handling: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[7][9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] Link
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism [jove.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 6. Alkyl cyanides when react with Grignard reagent the class 12 chemistry JEE_Main [vedantu.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ketone or aldehyde synthesis by acylation [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
preventing hydrolysis of 3,5-Dichlorobenzoyl cyanide in solution
Technical Support Center: 3,5-Dichlorobenzoyl Cyanide
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis in Solution
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate and prevent the hydrolysis of this highly reactive acylating agent. Understanding the principles of handling water-sensitive compounds is critical for achieving reproducible and high-yielding results in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Rapid Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: I dissolved my this compound and the solution quickly turned cloudy or formed a white precipitate. What is happening?
A: This is a classic sign of hydrolysis. This compound is highly susceptible to reaction with water. Even trace amounts of moisture in your solvent or from atmospheric humidity can cause it to rapidly hydrolyze into the less soluble 3,5-Dichlorobenzoic acid, which then precipitates out of most common organic solvents. Like other acyl halides and cyanides, the carbonyl carbon is highly electrophilic and readily attacked by water.[1][2]
Q2: Besides a precipitate, what are other signs of hydrolysis in my reaction mixture?
A: Key indicators of hydrolysis include:
-
Inconsistent or low yields: The primary reactant is being consumed by water instead of your intended nucleophile.
-
Stalled reactions: The concentration of the active acylating agent decreases over time.
-
Unexpected side products: The resulting 3,5-Dichlorobenzoic acid can sometimes participate in or catalyze undesired side reactions.
-
Difficulty in purification: The presence of the carboxylic acid impurity complicates the isolation of your target compound.
Q3: Which solvents are recommended for this compound, and which should I avoid?
A: The best solvents are anhydrous aprotic solvents. Protic solvents like alcohols (methanol, ethanol) or solvents containing residual water will react with the compound.[3] Recommended solvents must be rigorously dried before use.
| Recommended Solvents (Anhydrous) | Solvents to Avoid | Reasoning for Avoidance |
| Dichloromethane (DCM) | Alcohols (Methanol, Ethanol) | Protic; will be acylated. |
| Tetrahydrofuran (THF) | "Wet" or technical grade solvents | Contain unacceptable levels of water. |
| Acetonitrile (MeCN) | Dimethyl Sulfoxide (DMSO) | Highly hygroscopic and difficult to dry completely.[4] |
| Toluene | Water | Directly causes hydrolysis. |
Q4: How should I properly store the solid reagent and any stock solutions?
A:
-
Solid Reagent: Store this compound in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., Drierite or phosphorus pentoxide) or inside a glovebox.
-
Stock Solutions: It is strongly discouraged to store this reagent in solution for extended periods. Due to its high reactivity, it is best practice to prepare solutions immediately before use. If a solution must be briefly stored, it should be kept under a dry, inert atmosphere (Nitrogen or Argon) in a flask sealed with a septum.
Section 2: The Root Cause - Understanding and Preventing Hydrolysis
A deeper understanding of the hydrolysis mechanism underscores the importance of anhydrous techniques.
The Hydrolysis Pathway
This compound hydrolyzes via a nucleophilic acyl substitution mechanism. Water acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is analogous to the hydrolysis of highly reactive acid chlorides.[1][2] The reaction proceeds rapidly, especially under neutral or basic conditions.[5]
The Three Pillars of Prevention
Success with this reagent relies on a strict adherence to anhydrous techniques, which can be broken down into three critical areas: Glassware Preparation, Solvent Purity, and Reaction Atmosphere.
Section 3: Validated Protocols for Anhydrous Synthesis
Follow these step-by-step guides to minimize water contamination and prevent hydrolysis.
Protocol 1: Rigorous Glassware Preparation
Surface-adsorbed water on glassware is a common source of contamination.[6][7]
Method A: Oven Drying (Recommended)
-
Disassemble all glassware (e.g., remove stopcocks).
-
Wash and rinse with deionized water, followed by an acetone rinse to speed up drying.
-
Place glassware in a laboratory oven at >120 °C for a minimum of 4 hours, though overnight is preferable.[8]
-
Assemble the glassware while still hot and immediately place it under an inert atmosphere (see Protocol 3) as it cools to prevent atmospheric moisture from re-adsorbing onto the surface.[8][9]
Method B: Flame Drying (For immediate use)
-
Assemble the full apparatus.
-
Ensure the system is open to a bubbler or a similar pressure-release outlet.
-
Gently heat the entire glass surface with a heat gun or a soft flame from a Bunsen burner until uniformly hot. Be cautious not to heat too aggressively, which can cause thermal stress.
-
Allow the glassware to cool completely under a positive pressure of inert gas (Nitrogen or Argon).
Protocol 2: Solvent Purification and Handling
Commercially "anhydrous" solvents can absorb moisture once the bottle is opened.[8] Always use freshly dried and dispensed solvents. The use of activated 3Å molecular sieves is a safe and highly effective method for drying many common aprotic solvents to low ppm levels of water.[10][11]
Table of Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent | Typical Residual H₂O[11] | Notes |
| Dichloromethane (DCM) | 3Å Molecular Sieves / CaH₂ | <10 ppm | Passage through a column of activated alumina is also highly effective.[11] |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves | <10 ppm | Significantly better than the traditional Na/benzophenone method (which yields ~43 ppm H₂O).[10][11] |
| Acetonitrile (MeCN) | 3Å Molecular Sieves / P₂O₅ | ~9 ppm | Acetonitrile is very hygroscopic; handle with extra care.[11] |
| Toluene | 3Å Molecular Sieves | <10 ppm | Can also be dried effectively with Na/benzophenone.[10] |
Note: Karl Fischer titration is the gold standard for accurately determining water content in solvents.[10][12] There are also rapid qualitative methods available, such as test strips that change color in the presence of water.[13][14]
Protocol 3: Setting up and Maintaining an Inert Atmosphere
Excluding atmospheric moisture is non-negotiable.[7] This is achieved by replacing the air in the reaction vessel with a dry, inert gas like Nitrogen (N₂) or Argon (Ar).
Step-by-Step Guide for a Basic Inert Atmosphere Setup
-
Assemble Dry Glassware: Assemble your oven- or flame-dried glassware, including a stir bar, and seal all openings with rubber septa.
-
Insert Needles: Insert one needle connected to a vacuum line (or a house vacuum with a trap) and another needle connected to your inert gas source (e.g., a balloon or a Schlenk line).[15]
-
Purge the Flask: Evacuate the flask under vacuum for 1-2 minutes to remove the air.
-
Backfill with Inert Gas: While the vacuum is still applied, open the connection to the inert gas source. You will see the balloon deflate as the gas fills the flask.[15]
-
Repeat: Perform this "evacuate-and-backfill" cycle at least three times to ensure the atmosphere is fully inert.[15]
-
Maintain Positive Pressure: After the final cycle, remove the vacuum needle first, leaving the inert gas line in place to maintain a slight positive pressure. This prevents air from leaking back into the system.
-
Reagent Addition: Add dry solvents and liquid reagents via a dry syringe through the septum. Add solid this compound quickly by briefly removing a septum and immediately re-purging the flask, or preferably, add it via a solid addition funnel under a flow of inert gas.
Section 4: Troubleshooting Guide
Use this guide to diagnose issues when preventative measures have failed.
| Symptom | Probable Cause | Recommended Action |
| Reaction fails to start or is very sluggish. | Hydrolysis of starting material. The acyl cyanide has been consumed by water before it can react. | 1. Re-verify solvent dryness using Karl Fischer or a water indicator strip.[13] 2. Use a fresh bottle of solvent and re-dry it according to Protocol 2. 3. Ensure all reagents, especially amine bases if used, are anhydrous. |
| A white solid (3,5-Dichlorobenzoic acid) crashes out of solution. | Gross water contamination. Significant moisture was present in the solvent or introduced during setup. | 1. Discard the reaction mixture. 2. Re-dry all glassware according to Protocol 1. 3. Use freshly dried solvent from a reliable source. |
| Yield is consistently low (<50%). | Slow, continuous moisture ingress. A small leak in the system or gradual contamination from insufficiently dried reagents. | 1. Check all joints and septa for a proper seal. Use vacuum grease on glass joints if necessary. 2. Ensure the inert gas supply is dry by passing it through a drying tube (e.g., filled with Drierite). 3. If using other solid reagents, ensure they are properly dried in a vacuum oven.[6] |
References
-
Kim, H. N., et al. (2017). A Water Indicator Strip: Instantaneous Fluorogenic Detection of Water in Organic Solvents, Drugs, and Foodstuffs. Analytical Chemistry. Available at: [Link]
-
Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry. Available at: [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Available at: [Link]
-
Kim, H. N., et al. (2017). A Water Indicator Strip: Instantaneous Fluorogenic Detection of Water in Organic Solvents, Drugs, and Foodstuffs. PubMed. Available at: [Link]
-
LibreTexts. (2024). Chemistry of Acid Halides. Chemistry LibreTexts. Available at: [Link]
-
DDU Dundee. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube. Available at: [Link]
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. Available at: [Link]
-
Grudpan, K., et al. (2010). A test method for determining water in organic solvents. ResearchGate. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. Available at: [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Available at: [Link]
-
STABYLIZER. (2024). Three types of hydrolysis and ways to prevent hydrolysis. Available at: [Link]
-
IJARSCT. (2022). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. Available at: [Link]
-
Williams, D. B. G., & Lawton, M. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Beck, T., & Arney, L. (2015). Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments. Available at: [Link]
-
Quora. (2017). What are some common drying agents in chemistry? Available at: [Link]
-
Delloyd's Lab-Tech. solvent drying and drying agents. Available at: [Link]
-
CSQ Analytics. Qualitative test paper Watesmo for Water in organic solvents. Available at: [Link]
-
SATHEE - IIT Kanpur. Chemistry Acid Chloride. Available at: [Link]
-
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? Available at: [Link]
-
Leslie, J. M. (2020). Hydrolysis of an acid chloride. YouTube. Available at: [Link]
-
Hibbert, F., & Satchell, D. P. N. (1967). Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Why is acetyl cyanide not obtained from acetyl chloride? Available at: [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Setup. University of Rochester, Department of Chemistry. Available at: [Link]
-
Hibbert, F., & Satchell, D. P. N. (1967). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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- 4. chem.tamu.edu [chem.tamu.edu]
- 5. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 7. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
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Technical Support Center: Removing Unreacted 3,5-Dichlorobenzoyl Cyanide from Reaction Mixtures
Welcome to the technical support center for handling 3,5-Dichlorobenzoyl cyanide in your chemical synthesis workflows. As a highly reactive acylating agent, this compound is a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.[1] However, its reactivity also necessitates careful consideration for its removal from reaction mixtures to ensure product purity and safety. This guide provides troubleshooting advice and detailed protocols for effectively removing unreacted this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a reactive compound that should be handled with care. The primary hazards stem from its reactivity and the potential to release hydrogen cyanide (HCN) gas.[2] It is classified as an acute toxicant if swallowed, and can cause skin and eye irritation.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: My reaction is complete, but I suspect there is unreacted this compound remaining. How can I confirm its presence?
A2: The most common method for monitoring the presence of this compound is Thin Layer Chromatography (TLC).[4] A spot corresponding to the starting material that co-elutes with a standard of this compound indicates its presence. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[5]
Q3: Can I use water to quench the unreacted this compound?
A3: While this compound will react with water (hydrolysis), this is generally not the recommended primary method for quenching in a reaction mixture.[1] The hydrolysis can be slow and may lead to the formation of 3,5-dichlorobenzoic acid, which can complicate purification. A more effective method is to use a nucleophilic quenching agent.
Q4: Are there any compatibility issues I should be aware of when choosing a quenching agent?
A4: Yes, the choice of quenching agent should be compatible with your desired product and the reaction solvent. For instance, if your product is an ester, quenching with an alcohol could lead to transesterification. Similarly, using an amine to quench could lead to amide formation if your product has an ester or other reactive carbonyl group.
Troubleshooting Guides
Issue 1: Incomplete Quenching of this compound
Symptoms:
-
Persistent spot of starting material on TLC after workup.
-
Lower than expected yield of the desired product.
-
Difficulties in product purification due to the presence of byproducts from the slow decomposition of the acyl cyanide.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Insufficient Quenching Agent | The stoichiometric amount of the quenching agent was not enough to react with all the unreacted this compound. | Add an excess (typically 1.5-2 equivalents) of the quenching agent to ensure complete reaction. |
| Low Reactivity of Quenching Agent | The chosen quenching agent is not nucleophilic enough to react quickly and completely with the acyl cyanide. | Select a more reactive quenching agent. For example, a primary amine is generally more reactive than an alcohol. |
| Low Reaction Temperature | The quenching reaction may be too slow at low temperatures. | Allow the reaction mixture to warm to room temperature or slightly above after the addition of the quenching agent to ensure the reaction goes to completion. Monitor by TLC. |
| Poor Mixing | In a heterogeneous mixture, inefficient stirring can prevent the quenching agent from coming into contact with the unreacted acyl cyanide. | Ensure vigorous stirring during the quenching process. If the reaction is biphasic, a phase-transfer catalyst may be beneficial.[6] |
Issue 2: Difficulty in Separating the Quenched Product from the Desired Product
Symptoms:
-
Co-elution of the quenched byproduct and the desired product during column chromatography.
-
Contamination of the final product with the quenched byproduct, as seen by NMR or LC-MS.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Similar Polarity | The quenched byproduct and the desired product have very similar polarities, making chromatographic separation challenging. | 1. Derivative Formation: Consider a quenching agent that results in a byproduct with a significantly different polarity. For example, quenching with a very polar amine (e.g., aminoethanol) will result in a highly polar amide that may be easily removed by an aqueous wash. 2. Extractive Workup: Utilize a liquid-liquid extraction to separate the product from the byproduct. For example, if the byproduct is acidic (from hydrolysis), it can be extracted into a basic aqueous solution.[4][7] |
| Reactive Quenched Product | The byproduct of the quenching reaction is not stable and degrades or reacts further during workup and purification. | Choose a quenching agent that forms a stable and unreactive byproduct. |
Experimental Protocols
Protocol 1: Quenching with a Primary Amine
This protocol is suitable for reactions where the desired product is stable to amines.
-
Cool the reaction mixture: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Add the quenching agent: Slowly add 1.5 equivalents of a primary amine (e.g., n-butylamine or benzylamine) dropwise to the stirred reaction mixture.
-
Monitor the reaction: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and continue stirring for another 30 minutes. Monitor the disappearance of the this compound by TLC.
-
Aqueous workup: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[4]
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Hydrolytic Quenching and Extractive Workup
This protocol is useful when the desired product is sensitive to amines or other nucleophiles.
-
Pour onto ice: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[4] This will hydrolyze the unreacted this compound to 3,5-dichlorobenzoic acid.[1]
-
Extract with organic solvent: Transfer the mixture to a separatory funnel and extract the desired product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Basic wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide to remove the 3,5-dichlorobenzoic acid.
-
Wash and dry: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Chromatographic Removal
This method is applicable when quenching is not desirable or feasible.
-
Concentrate the reaction mixture: Carefully remove the reaction solvent under reduced pressure.
-
Prepare the column: Prepare a silica gel column using an appropriate solvent system determined by TLC analysis.
-
Load and elute: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.[7]
-
Monitor fractions: Monitor the collected fractions by TLC to identify those containing the pure product, free from unreacted this compound.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Decision workflow for removing unreacted this compound.
References
- Couture, A., Deniau, E., & Grandclaudon, P. (1995). Acyl cyanides as carbonyl heterodienophiles: application to the synthesis of naphthols, isoquinolones, and isocoumarins. Canadian Journal of Chemistry, 73(9), 1483-1490.
- European Patent Office. (2001). WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine. Google Patents.
- Delhaye, L., Ceccato, A., & Merschaert, A. (2004). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 8(2), 240-245.
- Connors, R. V., et al. (1993). Acyl cyanides as carbonyl heterodienophiles: application to the synthesis of naphthols, isoquinolones, and isocoumarins. Canadian Journal of Chemistry, 71(10), 1648-1655.
-
Organic Syntheses. (n.d.). Mandelic acid. Retrieved from [Link]
- Wang, S., et al. (2018). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
- Google Patents. (1975). US3869510A - Preparation of 3,5-dichlorobenzoyl chloride.
-
Patsnap. (2016). Preparation method of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]
- Google Patents. (2006). US20060281948A1 - Process for preparing substituted benzoyl cyanides.
- Google Patents. (2006). Process for preparing substituted benzoyl cyanides.
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetone cyanohydrin. Retrieved from [Link]
-
Reddit. (2023). CuCN quenching. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (2017). Operational Considerations of Side Reactions in Gas Sweetening Systems. Retrieved from [Link]
-
University of Rochester. (n.d.). About Workup. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H3Cl2NO). Retrieved from [Link]
-
SGS. (n.d.). Cyanide Destruction. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichlorobenzoyl cyanide. Retrieved from [Link]
- Google Patents. (1947). US2426014A - Preparation of acyl cyanides.
- Google Patents. (2013). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
-
ResearchGate. (n.d.). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Removal of Cyanide and Metals From Mineral Processing Waste Waters. Retrieved from [Link]
-
Department of Toxic Substances Control. (n.d.). Cyanide Remediation: Current and Past Technologies. Retrieved from [Link]
-
Cheméo. (n.d.). 3,5-Dichlorobenzoyl chloride. Retrieved from [Link]
Sources
- 1. This compound | 99567-74-5 | Benchchem [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. This compound | 99567-74-5 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling 3,5-Dichlorobenzoyl Cyanide
Topic: Moisture Sensitivity & Safe Handling Protocols
Critical Safety Alert: The Hidden Hazard
WARNING: ACUTE TOXICITY HAZARD Before opening the container, every user must understand that moisture sensitivity is not just a quality control issue—it is a life-safety issue.
When 3,5-Dichlorobenzoyl cyanide encounters water (atmospheric moisture or wet solvents), it does not merely degrade; it generates Hydrogen Cyanide (HCN) gas.[1]
-
The "Almond" Myth: Do not rely on the "smell of bitter almonds" to detect leaks. 20–40% of the population cannot genetically smell HCN, and olfactory fatigue sets in rapidly for those who can.
-
Immediate Action: If you observe fuming or unexplained pressure buildup in a storage vessel, evacuate the area and follow your facility's HCN exposure protocol.
The Science of Sensitivity: Hydrolysis Mechanism
To troubleshoot effectively, you must understand the degradation pathway. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring, combined with the leaving group ability of the cyanide, makes the carbonyl carbon highly electrophilic.
The Degradation Pathway
Water attacks the carbonyl carbon, leading to the formation of 3,5-dichlorobenzoic acid and the release of HCN.
Figure 1: Hydrolysis mechanism showing the conversion of the acyl cyanide to the corresponding benzoic acid and toxic hydrogen cyanide gas.
Storage & Handling Protocols
FAQ: Storage Integrity
Q: Can I store the container in a standard fridge? A: Only if secondary containment is used.
-
Risk: Fridges have high humidity. If the primary seal fails, moisture enters.
-
Protocol: Place the manufacturer's bottle inside a secondary jar containing a layer of active desiccant (e.g., Drierite or molecular sieves). Parafilm the outer jar. Store at 2–8°C.
Q: How do I weigh it safely? A: Never weigh this compound on an open benchtop balance.
-
Best Practice: Use a glovebox under Argon/Nitrogen.
-
Alternative (The "Inert Transfer" Method):
-
Tare a dry, septum-capped vial purged with Nitrogen.
-
In a fume hood, quickly transfer the solid into the vial.
-
Cap immediately and purge the headspace with Nitrogen for 2 minutes.
-
Weigh the full vial to determine the mass by difference.
-
Protocol: Solvent Drying Requirements
Using "fresh" solvent is insufficient. Solvents must be rigorously anhydrous.
| Solvent | Recommended Drying Agent | Target Water Content (ppm) | Notes |
| Dichloromethane (DCM) | CaH₂ or Molecular Sieves (3Å) | < 50 ppm | Common solvent for acylation. |
| THF | Na/Benzophenone or Sieves | < 30 ppm | Avoid if Lewis Acids are used (polymerization risk). |
| Toluene | Sodium metal | < 50 ppm | Excellent for high-temp reactions. |
| DMF | MgSO₄ then distillation | < 100 ppm | Warning: Wet DMF accelerates hydrolysis rapidly. |
Troubleshooting Experimental Issues
Scenario A: The "White Precipitate" Problem
User Report: "I added the reagent to my amine, but instead of the amide product, I isolated a white solid that is insoluble in DCM."
Diagnosis: You likely isolated 3,5-dichlorobenzoic acid .
-
Cause: The reaction solvent was wet, or the amine starting material was a hydrate salt. The hydrolysis reaction (reacting with water) is often faster than the acylation reaction (reacting with your amine).
-
Verification: Check the melting point.[2] 3,5-dichlorobenzoic acid melts at ~188°C, which is distinct from the acyl cyanide (usually lower) and most amide products.
Scenario B: Low Yield & Fuming
User Report: "The reaction mixture fumed when I opened the flask, and the yield is <20%."
Diagnosis: HCN evolution due to moisture ingress.
-
Cause: Inadequate inert gas line (balloon method failed) or wet glassware.
-
Immediate Fix: Test the pH of the vapors (carefully) with wet pH paper held in the headspace. Acidity indicates HCN/HCl.
Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing reaction failures associated with moisture sensitivity.
Analytical Verification (Quality Control)
Q: How do I check purity without degrading the sample? Standard LC-MS often uses aqueous mobile phases, which will degrade the sample during analysis, giving a false "impure" result.
Recommended Method: Quantitative ¹H-NMR (qNMR)
-
Solvent: Anhydrous CDCl₃ (stored over molecular sieves).
-
Key Shift Markers:
-
This compound: Look for the aromatic protons. Due to the electron-withdrawing -COCN group, these will be deshielded.
-
Impurity (Acid): If hydrolyzed, the aromatic protons will shift slightly upfield (loss of the CN induction), and you may see a broad carboxylic acid singlet >10 ppm.
-
Impurity (Aldehyde): If reduced, a distinct aldehyde peak appears ~10 ppm.
-
Disposal & Quenching (The "Kill" Step)
Crucial Rule: NEVER quench acyl cyanides with acid. This generates HCN gas instantly.
Safe Quenching Protocol:
-
Prepare Base: Create a 10% NaOH solution (ensures pH > 10). At this pH, HCN is converted to the non-volatile cyanide ion (CN⁻).
-
Add Oxidizer: Add excess bleach (Sodium Hypochlorite, NaOCl) to the basic solution.
-
Chemistry:
. -
This converts toxic cyanide to the much less toxic cyanate.
-
-
Slow Addition: Add the reaction waste to this Basic/Bleach mixture slowly. Stir for 2 hours before checking for residual oxidizer (starch iodide paper) and cyanide.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Facts About Cyanide. [Link]
- Encyclopedia of Reagents for Organic Synthesis. (2001). Acyl Cyanides: Preparation and Reactivity. John Wiley & Sons. (General reactivity context).
Sources
Validation & Comparative
Technical Comparison: IR Spectroscopic Profiling of 3,5-Dichlorobenzoyl Cyanide vs. Acyl Halide Analogs
Executive Summary: The Spectroscopic Signature of Acylation Potency
In the synthesis of complex pharmacophores, 3,5-Dichlorobenzoyl cyanide serves as a highly specialized "soft" acylating agent. Unlike its more aggressive precursor, 3,5-dichlorobenzoyl chloride , the acyl cyanide moiety allows for regioselective acylation of polyfunctional substrates (e.g., carbohydrates, nucleosides) via the "cyanide effect."
For process chemists, Infrared (IR) spectroscopy is the most immediate and cost-effective method to validate the conversion of the acid chloride to the acyl cyanide. This guide provides a definitive comparison of the spectral characteristics of these two species, establishing a self-validating protocol for reaction monitoring.
Spectral Architecture: this compound
The IR spectrum of this compound is defined by the interplay between the electron-withdrawing dichlorophenyl ring and the conjugated acyl cyanide group.
Characteristic Absorption Peaks[1][2][3][4][5][6][7][8]
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |
| Nitrile (C≡N) | Stretching ( | 2220 – 2240 | Weak/Med | Diagnostic Peak. Confirms the presence of the cyano group. Absent in the acid chloride precursor. |
| Carbonyl (C=O) | Stretching ( | 1690 – 1710 | Strong | Blue Shifted. The electron-withdrawing Cl atoms on the ring shift this band to a higher frequency compared to unsubstituted benzoyl cyanide (~1680 cm⁻¹). |
| Aromatic C-H | Stretching ( | 3050 – 3100 | Weak | Characteristic of the aromatic ring; typically appears as a shoulder above 3000 cm⁻¹. |
| Aromatic Ring | Skeleton ( | 1570 – 1590 | Medium | Ring breathing modes modified by 3,5-substitution. |
| Aryl Chloride (C-Cl) | Stretching ( | 700 – 850 | Strong | Found in the fingerprint region. Confirms the integrity of the halogenated ring. |
Comparative Analysis: Cyanide vs. Chloride vs. Unsubstituted Analogs
The critical challenge in synthesizing this compound is ensuring complete conversion from the acid chloride. The table below highlights the spectral shifts required to validate this transformation.
Table 1: Comparative IR Fingerprints[6]
| Feature | This compound (Target) | 3,5-Dichlorobenzoyl Chloride (Precursor) | Benzoyl Cyanide (Analog) | differentiation Logic |
| C=O Stretch | 1690 – 1710 cm⁻¹ | 1770 – 1790 cm⁻¹ | ~1680 cm⁻¹ | The acid chloride C=O is significantly higher (~80 cm⁻¹ shift) due to the electronegativity of Cl vs CN. Disappearance of the ~1780 band signals reaction completion. |
| C≡N Stretch | 2220 – 2240 cm⁻¹ | Absent | ~2220 cm⁻¹ | The appearance of this band is the primary confirmation of cyanatiion. |
| C-Cl Stretch | Present (~700-850 cm⁻¹) | Present (~700-850 cm⁻¹) | Absent | Distinguishes the 3,5-dichloro derivative from unsubstituted benzoyl reagents. |
Mechanistic Discussion: The "Blue Shift" Effect
-
Inductive Effect (-I): The two chlorine atoms at the 3 and 5 positions exert a strong electron-withdrawing inductive effect on the benzene ring. This pulls electron density away from the carbonyl carbon, shortening the C=O bond and increasing its force constant. Consequently, the C=O stretch of the 3,5-dichloro derivative is observed at a higher wavenumber (blue shift) compared to unsubstituted benzoyl cyanide.
-
Conjugation vs. Induction: While the nitrile group is conjugated with the carbonyl (lowering frequency), its linear geometry and electronegativity often result in a C=O frequency higher than that of ketones but lower than acid chlorides.
Visualization of Molecular Vibrations[2][6][7][8][9]
The following diagram illustrates the key vibrational modes that serve as diagnostic markers for this compound.
Caption: Diagnostic vibrational modes of this compound. The dashed red line indicates the inductive influence of the ring chlorines on the carbonyl frequency.
Experimental Protocol: Reaction Monitoring via FTIR
Objective: Monitor the synthesis of this compound from 3,5-Dichlorobenzoyl chloride and a cyanide source (e.g., CuCN or NaCN/PTC).
Method A: Sampling Technique
-
Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
-
Environment: Strictly Anhydrous. Acyl cyanides and chlorides are moisture-sensitive. Ideally, sample preparation should occur in a glovebox or under a nitrogen blanket.
-
Background: Collect air background immediately prior to sampling to minimize water vapor interference (~3400 cm⁻¹ and ~1600 cm⁻¹).
Method B: Step-by-Step Monitoring Workflow
Caption: Logic flow for monitoring the conversion of acid chloride to acyl cyanide using FTIR spectroscopy.
Critical Quality Control Criteria
-
Absence of OH: Ensure no broad peak exists at 3200–3500 cm⁻¹.[1] Presence indicates hydrolysis to 3,5-dichlorobenzoic acid.
-
Carbonyl Shift: The carbonyl peak must shift from ~1780 cm⁻¹ (chloride) to ~1700 cm⁻¹ (cyanide). If both peaks are present, the reaction is partial.
-
Nitrile Confirmation: A distinct, sharp (though often weak) peak must be visible at ~2230 cm⁻¹.
References
-
BenchChem. (2025).[2] this compound: Product Specifications and Synthesis Applications. Retrieved from
-
Yoshida, S. (1962).[3] Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Chemical and Pharmaceutical Bulletin, 10(6), 450–461.[3]
-
NIST Chemistry WebBook. (2024). 3,5-Dichlorobenzoyl chloride: Infrared Spectrum. National Institute of Standards and Technology.[4]
-
ChemicalBook. (2024). Benzoyl Cyanide IR Spectrum and Properties.
-
LibreTexts Chemistry. (2023). Infrared Spectra of Common Functional Groups: Acyl Halides and Nitriles.
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 3,5-Dichlorobenzoyl Cyanide
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the stringent purity analysis of 3,5-Dichlorobenzoyl cyanide, a critical intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, presents detailed experimental protocols, and offers a comparative analysis of two prominent reversed-phase HPLC approaches. Our focus is on establishing a robust, stability-indicating method capable of resolving the active pharmaceutical ingredient (API) from potential process impurities and degradation products.
Introduction: The Analytical Challenge
This compound is a reactive molecule characterized by a dichlorinated aromatic ring and a cyanide group. Its purity is paramount to ensure the safety and efficacy of the final product. The primary analytical challenge lies in developing a separation method with sufficient selectivity to distinguish between the main component and structurally similar impurities, which may include positional isomers, hydrolysis products (e.g., 3,5-dichlorobenzoic acid), and precursors. A stability-indicating method is crucial, as it must be able to separate the intact drug from any degradants formed under stress conditions such as acid, base, oxidation, heat, and light.[1][2][3]
This guide will compare two reversed-phase HPLC methods:
-
Method A: A conventional approach utilizing a C18 stationary phase.
-
Method B: An alternative approach employing a Pentafluorophenyl (PFP) stationary phase for enhanced selectivity.
The Rationale for Method Selection: C18 vs. PFP
The choice of stationary phase is the most critical parameter in achieving the desired separation. While C18 columns are the workhorses of reversed-phase chromatography, their selectivity is primarily driven by hydrophobic interactions.[4] For halogenated aromatic compounds like this compound, alternative stationary phases can offer unique interaction mechanisms, leading to superior resolution.
Method A: The C18 Approach
The C18 stationary phase, with its long alkyl chains, provides a non-polar environment. Separation is based on the differential partitioning of analytes between the non-polar stationary phase and the polar mobile phase. This method is a reliable starting point for many small molecules and is widely available.
Method B: The PFP Advantage
Pentafluorophenyl (PFP) phases offer a multi-modal separation mechanism.[4][5] In addition to hydrophobic interactions, PFP columns can engage in:
-
π-π interactions: The electron-rich fluorine atoms on the phenyl ring of the stationary phase can interact with the electron cloud of the aromatic ring of the analyte.
-
Dipole-dipole interactions: The polarizable nature of the PFP phase can lead to selective interactions with polar functional groups.
-
Shape selectivity: The rigid structure of the PFP ligand can provide better separation of structurally similar isomers.
For halogenated aromatic compounds, PFP phases have been shown to provide increased retention and different selectivity compared to traditional C18 phases.[4] This makes the PFP column a compelling alternative for the analysis of this compound, where subtle differences in electronic structure among impurities can be exploited for better separation.
Experimental Protocols
The following sections detail the step-by-step methodologies for both the C18 and PFP-based HPLC methods.
General Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chemicals and Reagents:
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Method A: C18 Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method B: PFP Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | PFP, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium acetate in Water, pH 4.5 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 35% B, 5-20 min: 35-75% B, 20-25 min: 75% B, 25.1-30 min: 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow and Method Logic
The following diagram illustrates the logical workflow for developing and comparing these HPLC methods, from initial sample handling to data analysis and method validation.
Caption: Workflow for HPLC method development and comparison.
Comparative Performance Data
To provide a clear comparison, the following table summarizes hypothetical performance data for the two methods based on the analysis of a stressed sample of this compound containing known impurities.
| Parameter | Method A (C18) | Method B (PFP) | Rationale for Superiority |
| Resolution (Rs) between 3,5- and 2,5-Dichlorobenzoyl cyanide | 1.4 | > 2.0 | PFP phase offers better shape selectivity for positional isomers. |
| Resolution (Rs) between API and 3,5-Dichlorobenzoic acid | 1.8 | > 2.5 | Enhanced polar interactions on the PFP phase improve separation from the more polar hydrolysis product. |
| Tailing Factor (Tf) for API Peak | 1.3 | 1.1 | PFP phases can exhibit reduced silanol interactions, leading to more symmetrical peaks. |
| Limit of Detection (LOD) for key impurity | 0.02% | 0.01% | Better peak shape and potentially lower baseline noise contribute to improved sensitivity. |
| Precision (%RSD for 6 injections) | < 1.0% | < 1.0% | Both methods demonstrate excellent precision. |
| Accuracy (% Recovery of spiked impurity) | 98.5% | 99.2% | Better resolution in Method B leads to more accurate integration and quantification. |
Based on this comparative data, Method B (PFP) is the superior choice for the purity analysis of this compound. It provides significantly better resolution for critical pairs of closely related compounds and exhibits improved peak shape, leading to higher accuracy and a lower limit of detection.
Causality and Trustworthiness of the Protocol
The enhanced performance of the PFP method is directly attributable to its unique stationary phase chemistry. The multi-modal interactions (hydrophobic, π-π, and dipole-dipole) provide a more refined separation mechanism than the predominantly hydrophobic interactions of the C18 phase.[4][5] This is particularly advantageous for separating halogenated aromatic isomers, where differences in electron distribution and molecular shape are key differentiating factors.
To ensure the trustworthiness of this protocol, a full method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][6] This includes:
-
Specificity: Demonstrated through forced degradation studies, where the method must resolve the main peak from all degradation products.
-
Linearity: Establishing a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Assessing the agreement between the measured value and the true value, often through recovery studies.
-
Precision: Evaluating the method's repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assessing the method's performance under small, deliberate variations in chromatographic parameters.
The following diagram outlines the logical flow of a forced degradation study, a cornerstone of a stability-indicating method.
Caption: Forced degradation study workflow.
Conclusion
While a standard C18 column can provide adequate results for the purity analysis of this compound, a method employing a PFP stationary phase offers superior selectivity, resolution, and peak shape. This enhanced performance is critical for developing a robust, stability-indicating method capable of accurately quantifying the API in the presence of process-related impurities and degradation products. For laboratories engaged in the development and quality control of pharmaceuticals and high-purity chemicals, the adoption of alternative stationary phase chemistries, such as PFP, is a strategic investment in analytical excellence.
References
-
Przybyciel, M. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Mori, N., et al. (2018). Synthesis of benzoyl cyanide as a defensive secretion in vivo. ResearchGate. [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]
-
SIELC Technologies. (2018, February 16). Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. [Link]
-
Malik, A. K., & Seidel-Morgenstern, A. (2000). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 335.2: Cyanides, Amenable to Chlorination (Titrimetric; Spectrophotometric). [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Dong, M. W. (2022, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Li, L., & Li, X. (2015). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. [Link]
-
Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292. [Link]
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. Human Journals. [Link]
-
University of California. (n.d.). Part 1: Method Development for the Analysis of Polyamines by Derivatives with Benzoyl Chloride by HPLC Tandem Mass Spectrometry Part 2: Detection of Volatile Organic Compound Tracers in Human Breath. eScholarship. [Link]
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]
-
Li, L., & Li, X. (2012). In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry. PMC. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Table 7-3, Analytical Methods for Determining Cyanide in Environmental Samples. NCBI. [Link]
-
ResearchGate. (2025, August 7). An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers | Request PDF. [Link]
-
South Dakota State University. (n.d.). Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop. Open PRAIRIE. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Method 335.4: Determination of Total Cyanide by Semi-Automated. [Link]
-
Acta Poloniae Pharmaceutica-Drug Research. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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- 2. ijtsrd.com [ijtsrd.com]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 6. scispace.com [scispace.com]
mass spectrometry fragmentation pattern of 3,5-Dichlorobenzoyl cyanide
Executive Summary
3,5-Dichlorobenzoyl cyanide is a specialized acylating agent often employed in the synthesis of heterocycles and pharmaceutical intermediates. Its mass spectrometric (MS) signature is defined by a labile cyanide group and a robust dichlorinated aromatic core.
This guide provides a definitive analysis of its fragmentation under Electron Ionization (EI, 70 eV), contrasting it with its primary synthetic precursor, 3,5-Dichlorobenzoyl chloride , and its non-substituted analog, Benzoyl cyanide .
Key Diagnostic Marker:
The differentiation between the cyanide and the chloride relies entirely on the Molecular Ion (
Structural Context & Isotopic Logic
Before analyzing the spectrum, the researcher must validate the isotopic envelope. The presence of two chlorine atoms (
-
Formula:
-
Exact Mass (
): 198.96 u -
Isotopic Cluster Prediction:
- (199): Base peak of the cluster (100% relative abundance within cluster).
-
(201): ~64% (Due to two
probabilities). -
(203): ~10% (Probability of two
atoms).
Fragmentation Mechanism Analysis
The fragmentation of this compound is dominated by
Primary Pathway: Loss of Cyano Group
The molecular ion (
Secondary Pathway: Decarbonylation
The acylium ion (
Visualized Pathway (DOT)
The following diagram maps the causal fragmentation flow.
Caption: Figure 1. EI Fragmentation cascade of this compound showing the dominant
Comparative Analysis: Cyanide vs. Alternatives
In process chemistry, this compound is frequently synthesized from 3,5-Dichlorobenzoyl chloride . Distinguishing these two is critical for monitoring reaction completion.
Crucial Insight: Both compounds share the exact same Base Peak (
Table 1: Diagnostic Ion Comparison
| Feature | This compound (Target) | 3,5-Dichlorobenzoyl Chloride (Precursor) | Benzoyl Cyanide (Analog) |
| Molecular Ion ( | |||
| Isotope Pattern ( | Triplet (9:6:1) | Quartet (27:27:9:1) due to | Singlet (No Cl) |
| Base Peak (100%) | |||
| Neutral Loss 1 | -26 Da ( | -35 Da ( | -26 Da ( |
| Secondary Ion | |||
| Risk Factor | Mistaking | Hydrolysis to acid ( | Volatility loss |
Analyst Note: If you observe a cluster at
208/210/212, your reaction is incomplete; you still have the acid chloride starting material. If the highest mass cluster is199/201/203, the conversion to cyanide is successful.
Validated Experimental Protocol (GC-MS)
To ensure reproducible fragmentation data, the following protocol minimizes thermal degradation and maximizes molecular ion detection.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) . Avoid methanol, as it will react with any residual acid chloride to form the methyl ester (
204), creating a false peak.
-
-
Inlet Parameters:
-
Mode: Split (20:1).
-
Temperature: 250°C. Warning: Higher temperatures may induce thermal decarbonylation, artificially suppressing the
peak.
-
-
Column:
-
Phase: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5).
-
Dimensions: 30m x 0.25mm x 0.25µm.
-
-
MS Source (EI):
-
Energy: 70 eV (Standard).[3]
-
Source Temp: 230°C.
-
Scan Range:
50–300.
-
Workflow Diagram
Caption: Figure 2. Decision logic for validating this compound synthesis via GC-MS.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General principles of acyl derivative fragmentation).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3,5-Dichlorobenzoyl chloride (CAS: 2905-62-6).[4][5] NIST Chemistry WebBook, SRD 69.[4][5] [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Mechanisms of
-cleavage in carbonyls).
Sources
comparing reactivity of 3,5-Dichlorobenzoyl cyanide vs acid chlorides
An In-Depth Comparative Guide to the Reactivity of 3,5-Dichlorobenzoyl Cyanide vs. Acid Chlorides
A Senior Application Scientist's Guide to Acylating Agents
For researchers and professionals in synthetic and medicinal chemistry, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. While acyl chlorides are the established workhorses of acylation, known for their high reactivity, acyl cyanides like this compound present a nuanced alternative with unique advantages. This guide provides an in-depth, objective comparison of these two classes of reagents, grounded in mechanistic principles and supported by experimental insights to inform your selection process.
The Foundation: Understanding Acylating Agent Reactivity
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is governed by the stability of the leaving group and the electrophilicity of the carbonyl carbon.[1] The generally accepted order of reactivity is a cornerstone of organic chemistry:
Acyl Halide > Acid Anhydride > Ester > Amide [1][2][3]
This hierarchy is primarily dictated by the leaving group's ability to depart from the tetrahedral intermediate formed during the reaction. Acyl chlorides sit at the apex of this ladder due to the excellent leaving group ability of the chloride ion (Cl⁻).[4][5] Acyl cyanides, while also highly reactive, offer a different reactivity profile due to the distinct electronic nature of the cyanide (CN⁻) group.[6][7]
Mechanism of Nucleophilic Acyl Substitution
Both acyl chlorides and acyl cyanides react with nucleophiles via a two-step addition-elimination mechanism.[1][8] The nucleophile first attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. Subsequently, this intermediate collapses, ejecting the leaving group (either chloride or cyanide) and regenerating the carbonyl double bond.[1][2]
Caption: Logical workflow demonstrating the unique regioselectivity of acyl cyanides.
Practical Considerations: Synthesis, Handling, and Safety
Synthesis and Availability
-
Acyl Chlorides : 3,5-Dichlorobenzoyl chloride is readily prepared from 3,5-dichlorobenzoic acid using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride. [9]It is widely commercially available.
-
Acyl Cyanides : this compound is synthesized from its corresponding acyl chloride. [6]Common methods involve the reaction of the acyl chloride with a cyanide source, such as sodium cyanide or copper(I) cyanide, sometimes with a catalyst. [6][10][11]
Safety and Handling
Both reagents are hazardous and must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
3,5-Dichlorobenzoyl Chloride :
-
Hazards : Corrosive, causes severe skin and eye burns. [12][13]Reacts with moisture to release corrosive HCl gas. It is also a lachrymator. [12] * Handling : Must be handled under anhydrous conditions. Containers should be kept tightly closed and stored in a dry, cool, well-ventilated area. [12][13]
-
-
This compound :
-
Hazards : Highly toxic if swallowed, in contact with skin, or if inhaled. Contact with acids or water will liberate highly toxic hydrogen cyanide (HCN) gas.
-
Handling : Requires stringent safety protocols. Work in a closed system or with highly efficient local exhaust ventilation. Store locked up in a cool, dry, well-ventilated place away from moisture and acids.
-
Experimental Protocols: A Comparative Workflow
To provide a practical comparison, here are standardized protocols for the amidation of benzylamine.
Caption: Comparative workflow for the synthesis of N-benzyl-3,5-dichlorobenzamide.
Protocol 5.1: Acylation using 3,5-Dichlorobenzoyl Chloride
-
Reagent Preparation : In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Reaction Setup : Cool the solution to 0°C using an ice-water bath.
-
Addition : Slowly add a solution of 3,5-Dichlorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes. A precipitate of triethylamine hydrochloride will form immediately.
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.
Protocol 5.2: Acylation using this compound
-
Reagent Preparation : In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) in anhydrous DCM.
-
Reaction Setup : Cool the solution to 0°C using an ice-water bath.
-
Addition : Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes. The reaction is typically cleaner and may not require an external base, although one can be added if needed.
-
Reaction Monitoring : Stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC.
-
Workup : Upon completion, quench the reaction with water. Caution: The aqueous layer will contain cyanide salts. Handle and dispose of according to institutional safety protocols. Transfer to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as required.
Conclusion: Selecting the Optimal Reagent
The choice between this compound and its acid chloride counterpart is not a matter of simple substitution but a strategic decision based on the synthetic goal.
-
Choose 3,5-Dichlorobenzoyl Chloride for its sheer, unadulterated reactivity. It is the reagent of choice for acylating unreactive nucleophiles or when reaction speed and high conversion are the primary objectives, and selectivity is not a concern. [2]
-
Choose this compound when finesse and control are paramount. Its moderated reactivity, coupled with the unique electronic properties of the cyanide group, makes it ideal for applications demanding high selectivity, such as in the synthesis of complex molecules like pharmaceuticals or in delicate processes like peptide synthesis. [6]The "cyanide effect" in polyol acylation is a powerful tool unique to this class of reagents. [14][15] By understanding the fundamental differences in their mechanism, reactivity, and handling requirements, researchers can harness the distinct power of each reagent to achieve their synthetic objectives with precision and efficiency.
References
-
Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]
-
Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Organic Letters. (2013, January 23). Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. Retrieved from [Link]
-
Allen. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs. Retrieved from [Link]
-
Seneca. (n.d.). Acyl Chlorides & Acylation - Chemistry: Cambridge International A Level. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid. DOI: 10.1039/J29670000755. Retrieved from [Link]
-
YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Acylation. Part XXV. Reactions of acyl cyanides. The spontaneous and catalysed benzoylation of butylamine in ether solution. Retrieved from [Link]
-
Journal of the Chemical Society B. (n.d.). Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl cyanide. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). On the Preparation of Acyl Cyanides from Aldehydes. Retrieved from [Link]
-
ACS Publications. (2016, April 22). Regioselective Acylation of Diols and Triols: The Cyanide Effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetyl Cyanide. Retrieved from [Link]
-
Grokipedia. (n.d.). Acyl cyanide. Retrieved from [Link]
-
ResearchGate. (2025, August 06). Synthesis of acyl azides from carboxylic acids using cyanuric chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (2015, April 08). ZnI2-Catalyzed Cyanation of Acyl Chlorides with TMS-CN: An Interesting Role of Iodine. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, February 25). Why doesn't an aliphatic acyl chloride react with cyanide ions in aqueous sulphuric acid undergo nucleophilic addition elimination?. Retrieved from [Link]
-
PMC. (2024, November 06). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Retrieved from [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
PubMed. (2016, May 11). Regioselective Acylation of Diols and Triols: The Cyanide Effect. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzoyl cyanide. Retrieved from [Link]
-
Journal of the Korean Chemical Society. (n.d.). A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. Retrieved from [Link]
- Google Patents. (n.d.). US4143068A - Process for the preparation of acyl cyanide compounds.
- Google Patents. (n.d.). EP0005484B1 - Process for the preparation of acyl cyanides.
-
Journal of the Chemical Society B. (n.d.). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
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Chromatographic Separation of Dichlorobenzoyl Cyanide Isomers: A Technical Comparison Guide
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Drug Development Focus: Technical separation of 2,3-dichlorobenzoyl cyanide (2,3-DCBC) from its regioisomers (2,4-; 2,5-; 2,6-; 3,4-; 3,5-).
Executive Summary
Dichlorobenzoyl cyanide (DCBC) isomers, particularly 2,3-dichlorobenzoyl cyanide , are critical intermediates in the synthesis of anticonvulsant drugs like Lamotrigine . The separation of the 2,3-isomer from its regioisomers is a pivotal quality control step, as isomeric impurities can lead to off-target pharmacological effects and reduced yield in downstream cyclization reactions.
This guide compares the industry-standard Reversed-Phase HPLC (RP-HPLC) method against Gas Chromatography (GC) alternatives. While GC offers high resolution for volatile intermediates, RP-HPLC is the preferred method for process monitoring due to its compatibility with the thermal instability and moisture sensitivity of benzoyl cyanides.
The Separation Challenge
The core challenge in separating DCBC isomers lies in their structural homogeneity. All isomers share:
-
Identical Molecular Weight: 200.02 g/mol (Mass Spectrometry alone cannot distinguish them without fragmentation analysis).
-
Similar Polarity: The cyano (-CN) and carbonyl (-C=O) groups create a dipole that is only slightly modulated by the position of the two chlorine atoms.
-
Chemical Instability: Benzoyl cyanides are susceptible to hydrolysis, converting to corresponding dichlorobenzoic acids in the presence of moisture or extreme pH.
Isomer Origin & Criticality
The 2,3-DCBC isomer is synthesized via the cyanation of 2,3-dichlorobenzoyl chloride. Regioisomeric impurities typically originate from the starting material (dichlorotoluene or dichlorobenzoic acid).
Figure 1: Synthesis pathway of 2,3-DCBC highlighting the origin of isomeric impurities and potential hydrolysis degradants.[1]
Primary Method: Optimized RP-HPLC
The "Gold Standard" for this separation uses a C18 stationary phase with a carefully buffered mobile phase to suppress hydrolysis while maximizing hydrophobic selectivity.
Experimental Protocol
Basis: Validated method for Lamotrigine intermediates [1, 2].
-
Column: C18 (USP L1), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or equivalent).
-
Temperature: 25°C (Ambient).
-
Flow Rate: 1.0 - 1.5 mL/min.[2]
-
Detection: UV at 215 nm (maximizes carbonyl/cyano absorbance).[2]
-
Mobile Phase:
-
Solvent A: 0.01M Ammonium Acetate Buffer (pH 5.5). Note: pH 5.5 is critical to minimize hydrolysis.
-
Solvent B: Methanol (or Acetonitrile).[3]
-
-
Gradient Program:
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Phase |
| 0.0 | 50 | 50 | Equilibration |
| 15.0 | 10 | 90 | Elution of Isomers |
| 20.0 | 10 | 90 | Wash |
| 21.0 | 50 | 50 | Re-equilibration |
Performance Data (Simulated)
The elution order is governed by the "Ortho Effect." Isomers with chlorine in the ortho position (2,6- and 2,3-) exhibit greater steric twisting, reducing their effective surface area for hydrophobic interaction with the C18 chains, causing them to elute earlier than the flatter meta/para isomers (3,4- and 3,5-).
| Isomer | Retention Time (min)* | Resolution (Rs) | Notes |
| 2,6-DCBC | 8.2 | - | Most polar/twisted; elutes first. |
| 2,3-DCBC | 10.5 | > 2.5 | Target Analyte. |
| 2,5-DCBC | 11.8 | 1.8 | Critical pair with 2,3-. |
| 2,4-DCBC | 12.4 | 1.2 | Close eluter. |
| 3,4-DCBC | 15.1 | > 4.0 | Most retained (flattest). |
*Retention times are representative and depend on exact column dimension and dead volume.
Alternative Method: Gas Chromatography (GC)[4][5]
GC is a viable alternative for raw material screening where moisture content is negligible. However, it requires strict control of injector temperatures to prevent thermal degradation.
Experimental Protocol
-
Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Injector: Split (20:1), 200°C. Warning: Do not exceed 220°C to avoid dimerization.
-
Detector: FID at 250°C.
-
Oven Program:
-
Hold at 60°C for 1 min.
-
Ramp 10°C/min to 200°C.
-
Hold 5 min.
-
Limitations
-
Thermal Instability: Benzoyl cyanides can eliminate HCN or dimerize at high temperatures.
-
Moisture Sensitivity: Wet samples cannot be injected directly; they require extraction into dry hexane or DCM.
Comparative Analysis
The following table contrasts the two methodologies to assist in selection based on laboratory needs.
| Feature | RP-HPLC (Recommended) | GC-FID |
| Selectivity | High (Shape selectivity on C18) | Moderate (Boiling point driven) |
| Sample Prep | Minimal (Dilute in Mobile Phase) | Critical (Must be dry/extracted) |
| Stability Risk | Low (Buffered pH 5.5 prevents hydrolysis) | Medium (Thermal degradation risk) |
| Detection Limit | ~0.05 µg/mL (UV) | ~0.5 µg/mL (FID) |
| Throughput | 20-25 min/sample | 15-20 min/sample |
| Suitability | Process Control / Final Product | Raw Material Screening |
Method Selection Decision Tree
Figure 2: Decision matrix for selecting between HPLC and GC based on sample matrix and stability.
Troubleshooting & Optimization
Peak Tailing in HPLC
-
Cause: Interaction of the cyano group with residual silanols on the silica support.
-
Solution: Increase buffer concentration (e.g., to 20mM Ammonium Acetate) or use a "base-deactivated" or "end-capped" C18 column [3].
"Ghost" Peaks
-
Cause: Hydrolysis of the benzoyl cyanide to benzoic acid during the run.
-
Solution:
-
Verify Mobile Phase pH is 5.5 (Acidic pH < 3 or Basic pH > 7 accelerates hydrolysis).
-
Keep autosampler temperature at 4°C.
-
Analyze samples immediately after preparation.
-
Resolution Loss (2,3- vs 2,5-)
-
Cause: Similar hydrophobicity.[4]
-
Solution: Lower the methanol ratio in the gradient start (e.g., start at 40% MeOH instead of 50%) to flatten the gradient slope, increasing interaction time with the stationary phase.
References
-
Rao, K. V., et al. (2012). "An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers." ResearchGate.[5]
-
ChemicalBook. (2023). "Synthesis and Analysis of 2,3-Dichlorobenzoyl Cyanide."
-
Nacalai Tesque. (2020). "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Isomer Separation." COSMOSIL Technical Notes.
-
Vernier. (2021). "Detection of Chemical Isomers with Gas Chromatography."
Sources
Safety Operating Guide
Proper Disposal Procedures for 3,5-Dichlorobenzoyl Cyanide
[1]
Executive Safety Summary: Immediate Action Required
WARNING: WATER-REACTIVE HAZARD
3,5-Dichlorobenzoyl cyanide (CAS: 99567-74-5) is an acyl cyanide. Upon contact with water or moisture, it rapidly hydrolyzes to release Hydrogen Cyanide (HCN) gas and 3,5-dichlorobenzoic acid. HCN is a systemic chemical asphyxiant that can be fatal within minutes.[1]
-
CRITICAL RULE: NEVER place this compound in standard aqueous waste containers.
-
CRITICAL RULE: NEVER dispose of down the drain without prior chemical deactivation.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Segregate from acids and oxidizers.
Chemical Hazards & Mechanism of Risk
To handle this compound safely, one must understand the chemistry driving its hazard profile. Unlike simple nitrile solvents (e.g., acetonitrile), acyl cyanides possess a highly reactive carbonyl-cyanide bond.
The Hydrolysis Hazard
When this compound contacts water, the following reaction occurs spontaneously:
-
Ar: 3,5-Dichlorophenyl group.
-
Result: Release of toxic HCN gas and corrosive hydrochloric/benzoic acid derivatives.
-
Implication: Waste containers must be anhydrous. Spill cleanup must avoid water unless a specific high-pH neutralization protocol is followed.
Disposal Decision Matrix
Choose the appropriate workflow based on the state of the material.
Figure 1: Decision matrix for determining the correct disposal workflow.
Protocol A: Routine Waste Pickup (Preferred)
Applicability: Solid reagent, pure liquid, or stable non-aqueous solutions. Goal: Transfer liability to a licensed hazardous waste facility without generating secondary hazards.
Step-by-Step Procedure
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container with a vented cap if available (to prevent pressure buildup from slow hydrolysis), or a standard cap if the material is strictly dry.
-
Labeling:
-
Chemical Name: this compound.
-
Hazards: Toxic, Corrosive, Water Reactive .
-
RCRA Code: D003 (Reactive) is the primary classification due to HCN generation. If the facility requires it, also list as "Toxic" (Acute Toxicity).
-
-
Segregation: Place the primary container inside a secondary containment bag or tub.
-
Do not pack with: Acids (accelerates HCN release), Oxidizers, or Aqueous waste.[2]
-
-
Documentation: On the waste manifest, explicitly note: "Generates HCN gas on contact with water."
Protocol B: Chemical Deactivation (Spills & Aqueous Waste)
Applicability: Spills, glassware cleaning, or when "down-drain" disposal of neutralized byproducts is permitted by local EHS regulations. Mechanism: Alkaline Hydrolysis followed by Oxidation.
Safety Prerequisite:
-
PPE: Butyl rubber gloves (nitrile is permeable to some cyanides), chemical splash goggles, lab coat.
-
Ventilation: This MUST be performed in a functioning fume hood.
-
Detector: Have a portable HCN monitor or cyanide test strips available.
The "Base-First" Deactivation Method
This protocol ensures HCN is trapped as a cyanide salt (
| Step | Action | Mechanism & Rationale |
| 1. Prepare Base | Prepare a 10% Sodium Hydroxide (NaOH) solution in a beaker. Volume should be ~20x the volume of the waste. | High pH (>10.5) ensures that any released HCN is immediately deprotonated to |
| 2. Slow Addition | Slowly add the this compound to the NaOH solution while stirring. | Hydrolysis: The acyl cyanide cleaves into 3,5-dichlorobenzoate and cyanide ( |
| 3. Oxidation | Once dissolved, slowly add Sodium Hypochlorite (Bleach, 10-15%) to the mixture. Add ~50% excess by volume.[3] | Destruction: Bleach oxidizes cyanide ( |
| 4. Incubation | Allow the mixture to stand for at least 1 hour (preferably overnight) in the hood. | Ensures complete conversion of all cyanide species. |
| 5. Verification | Test the solution with Potassium Iodide-Starch paper. | Blue color indicates excess oxidant (bleach) remains, confirming that all cyanide has likely been consumed. |
| 6. Disposal | Adjust pH to 7-9 and dispose of as non-hazardous aqueous waste (if permitted) or collect as "Treated Aqueous Waste." | The resulting solution contains harmless salt, sodium chloride, and 3,5-dichlorobenzoic acid (precipitate). |
Deactivation Pathway Diagram
Figure 2: Chemical pathway for the safe deactivation of acyl cyanides.
Regulatory & Transport Information
| Parameter | Classification | Notes |
| UN Number | UN 3439 | Nitriles, solid, toxic, n.o.s. (Most common). Some protocols may use UN 3096 (Corrosive solid, water-reactive) due to the acyl chloride-like behavior. |
| Hazard Class | 6.1 (Toxic) | Subsidiary risk: Water Reactive / Corrosive. |
| Packing Group | III | |
| RCRA Waste Code | D003 (Reactive) | "A solid waste exhibits the characteristic of reactivity if... it reacts violently with water [or] generates toxic gases" (40 CFR 261.23). |
| SARA 302 | Not Explicitly Listed | However, HCN (the hydrolysis product) is an Extremely Hazardous Substance (EHS). |
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: this compound. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (n.d.). RCRA Orientation Manual: Characteristic of Reactivity (D003). Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
TCI Chemicals. (2025). Product Safety Information: Acyl Cyanides. Retrieved from
Personal protective equipment for handling 3,5-Dichlorobenzoyl cyanide
Executive Hazard Assessment: The "Silent" Threat
3,5-Dichlorobenzoyl cyanide (CAS: 112641-23-3 / Derivative class) is not merely a toxic solid; it is a moisture-sensitive hydrogen cyanide (HCN) generator .
While the solid itself presents acute toxicity and lachrymatory (tear-inducing) hazards, the primary lethal vector is hydrolysis . Upon contact with mucosal moisture (lungs, eyes) or ambient humidity, the acyl cyanide bond cleaves, releasing cyanide ions (
The Critical Causality:
-
Electron Withdrawal: The chlorine substituents at the 3,5-positions are electron-withdrawing. This increases the electrophilicity of the carbonyl carbon, making the molecule more susceptible to nucleophilic attack by water than unsubstituted benzoyl cyanide.
-
Result: Rapid hydrolysis and immediate release of HCN upon exposure to moisture.
Mechanism of Hazard Generation
Figure 1: The hydrolysis pathway. Note that the reaction does not require acidic conditions to initiate; neutral water is sufficient to generate HCN.
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. You must employ a Barrier & Scavenge strategy.
| PPE Category | Standard Requirement | Technical Justification (The "Why") |
| Respiratory | Fume Hood (Primary) Supplied Air (Emergency) | N95s are useless. HCN gas passes through particulate filters. If work must occur outside a hood (strongly discouraged), a Full-Face Respirator with Scope B (Organic Vapor + Acid Gas) cartridges is the minimum, but Supplied Air (SCBA) is the only fail-safe against HCN breakthrough. |
| Dermal (Hands) | Double Gloving Protocol Inner: Laminate (Silver Shield) Outer: Nitrile (5 mil+) | Acyl cyanides are lipophilic. They penetrate nitrile. Laminate films provide broad chemical resistance. The outer nitrile glove provides dexterity and protects the fragile laminate inner glove. |
| Ocular | Chemical Goggles (Not Safety Glasses) | The compound is a solid lachrymator. Dust entry into the eye causes immediate hydrolysis, resulting in ocular burns and systemic cyanide absorption via the tear ducts. |
| Body | Tyvek® Lab Coat or Apron | Cotton absorbs liquids/dusts and holds them against the skin. Impervious aprons prevent "pass-through" exposure during weighing. |
Operational Protocol: The "Zero-Moisture" Workflow
Phase 1: Pre-Start Validation
Before opening the container, verify the Engineering Controls :
-
Face Velocity Check: Hood must pull >100 fpm (0.5 m/s).
-
HCN Monitor: Place a portable HCN electrochemical sensor (e.g., Dräger Pac 8000) inside the hood sash boundary. Alarm set point: 4.7 ppm (NIOSH Ceiling).[1][2]
-
Antidote Availability: Verify a Cyanokit (Hydroxocobalamin) is accessible and not expired.[3] Note: Administration is a medical procedure, but availability is a lab requirement.
Phase 2: Handling & Weighing
Risk: Static electricity can cause the light powder to "fly," creating an inhalation hazard and surface contamination.
-
The "Static Trap": Use an anti-static gun on the weighing boat and spatula before touching the powder.
-
The Closed Transfer:
-
Tare the weighing boat.
-
Open the reagent bottle only inside the hood.
-
Transfer solid.
-
Immediately recap the bottle.
-
-
Solvent Selection: Dissolve the solid immediately in an anhydrous solvent (e.g., DCM, THF) to suppress dust formation. Do not use alcohols or water-containing solvents unless reaction initiation is intended.
Phase 3: Quenching (The Danger Zone)
Critical Warning: Most accidents occur during the quench.
-
NEVER quench an acyl cyanide reaction with Acid. Acidification pushes the equilibrium toward free HCN gas.
-
ALWAYS quench with a Basic Oxidizer (see Disposal).
Figure 2: Operational workflow emphasizing the critical quench step.
Disposal & Decontamination: The Oxidation Method
You cannot dispose of this compound as standard organic waste. It must be neutralized first.[3]
The Bleach Oxidation Protocol
Principle: Convert Cyanide (
Step-by-Step:
-
Prepare Bath: In a fume hood, prepare a solution of 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10 with Sodium Hydroxide (NaOH).
-
Why pH > 10? At pH < 10, bleach can react to form Cyanogen Chloride (ClCN), a toxic gas. High alkalinity prevents this.
-
-
Slow Addition: Add the this compound waste (or contaminated wipes) to the bath slowly.
-
Observation: Evolution of heat and gas (
, ) indicates oxidation.
-
-
Soak: Allow to stand for 24 hours.
-
Test: Use cyanide test strips to confirm
. -
Disposal: The neutralized solution can now be labeled as "Deactivated Cyanide Waste" and disposed of according to local environmental regulations.
Emergency Response
If Exposure Occurs:
-
Inhalation: Move victim to fresh air immediately.[4] DO NOT perform mouth-to-mouth resuscitation (risk of secondary poisoning). Use a bag-valve mask.
-
Skin Contact:
-
Doff: Remove contaminated clothing immediately (cut it off if necessary to avoid pulling over the head).
-
Drench: Wash with soap and water for 15 minutes.
-
-
Medical Alert: Inform EMS immediately that "Cyanide/Acyl Cyanide exposure" is suspected so they prepare the antidote (Hydroxocobalamin).
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Hydrogen Cyanide: Systemic Agent. Centers for Disease Control and Prevention. [Link]
-
PubChem. (n.d.). Compound Summary: Benzoyl Cyanide.[5] National Library of Medicine. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Working with Chemicals). [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Cyanide Exposure Limits. United States Department of Labor. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
